(2-Bromo-6-nitrophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXWADSIGOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593831 | |
| Record name | (2-Bromo-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861106-91-4 | |
| Record name | (2-Bromo-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (2-Bromo-6-nitrophenyl)methanol (CAS Number: 861106-91-4)
For Researchers, Scientists, and Drug Development Professionals
Core Properties
(2-Bromo-6-nitrophenyl)methanol is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of the electron-withdrawing nitro group and the halogen atom influences the chemical reactivity and potential biological activity of the molecule.[1]
Physicochemical and Spectroscopic Data
Limited experimental data for this compound is available. The data presented below is compiled from chemical supplier databases and may be predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 861106-91-4 | [1] |
| Physical Form | Solid, brown to dark brown | [1] |
| Boiling Point | 332.6°C at 760 mmHg | [3] |
| Flash Point | 155°C | [3] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | Room temperature | [3] |
| InChI Key | QLLXWADSIGOEQZ-UHFFFAOYSA-N | [3] |
| SMILES | OCc1c(Br)cccc1--INVALID-LINK--[O-] | [1] |
Safety and Handling
This compound is classified as harmful.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[3]
Synthesis and Characterization Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic and analytical workflow can be proposed based on standard organic chemistry principles.
Caption: Proposed workflow for the synthesis and structural confirmation of this compound.
Potential Biological Activity
Specific biological studies on this compound are not extensively documented. However, the presence of the nitroaromatic moiety suggests potential for various biological activities, as this chemical class is known for a broad spectrum of effects.
Nitro-containing compounds have been investigated for their potential as:
-
Antimicrobial Agents: The nitro group can be reduced within microbial cells to form reactive nitrogen species that can damage DNA and other macromolecules, leading to cell death.[4]
-
Anticancer Agents: Some nitroaromatic compounds act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.
-
Anti-inflammatory Agents: Certain nitro compounds can modulate inflammatory pathways.
It is important to note that these are general activities of the nitroaromatic class, and specific testing of this compound is required to determine its biological profile.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for this compound were found, the following are hypothetical examples based on general laboratory procedures for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and 1024 scans.
-
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce directly for EI.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the isotopic pattern for the presence of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze as a thin film from a solvent cast.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for O-H (alcohol), C-H (aromatic), N=O (nitro), and C-Br stretches.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in medicinal chemistry and materials science, owing to its functional groups. However, a comprehensive understanding of its properties and potential is currently limited by the lack of detailed, publicly available experimental data. Further research is necessary to elucidate its synthesis, characterize its properties with validated experimental data, and explore its biological activities.
References
- 1. CAS 861106-91-4: this compound [cymitquimica.com]
- 2. 2-Bromo-3-nitrobenzenemethanol | C7H6BrNO3 | CID 10728249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 861106-91-4 [sigmaaldrich.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of (2-Bromo-6-nitrophenyl)methanol
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-6-nitrophenyl)methanol, a valuable intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Core Physical Properties
This compound is an organic compound characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] It typically appears as a pale yellow to light brown solid and is soluble in polar solvents.[1] The presence of the electron-withdrawing nitro group and the halogen atom influences the molecule's reactivity, making it a versatile precursor for various chemical transformations.[1]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 861106-91-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1][2][3] |
| Appearance | Pale yellow to light brown solid/crystalline powder | [1][4] |
| Boiling Point | 332.6°C at 760 mmHg | [2][3][5] |
| Flash Point | 155°C | [2][3] |
| Density (Predicted) | 1.767 g/cm³ | [4] |
| pKa (Predicted) | 13.36 ± 0.10 | [4] |
| Refractive Index (Predicted) | 1.633 | [4] |
| Storage | Store at room temperature, sealed in a dry environment. | [2][3][4] |
| Solubility | Soluble in polar solvents. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of 2-bromo-6-nitrobenzyl acetate.[4]
Materials:
-
2-bromo-6-nitrobenzyl acetate
-
10% aqueous acetic acid solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-bromo-6-nitrobenzyl acetate (1.96 mmol) in 20 mL of 10% aqueous acetic acid.
-
Add 1.5 mL of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an extraction using ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a yellow solid (86% yield).[4]
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic, methylene, and hydroxyl protons.
-
¹H NMR (300 MHz, CDCl₃) δ: 4.93 (d, J = 7.43 Hz, 2H, -CH₂OH), 7.354 (t, J = 8.10 Hz, 1H, Ar-H), 7.84 (dd, J = 1.23 Hz, 8.17 Hz, 1H, Ar-H), 7.89 (dd, J = 1.22 Hz, 8.03 Hz, 1H, Ar-H).[4]
Infrared (IR) Spectroscopy
-
A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
-
A C-Br stretching vibration, which is typically found in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231 and 233 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the hydroxyl group, the nitro group, and potentially the entire hydroxymethyl group.
References
(2-Bromo-6-nitrophenyl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for (2-bromo-6-nitrophenyl)methanol. This compound, with its bromine and nitro-substituted phenyl ring, presents itself as a valuable building block in medicinal chemistry and material science. The electron-withdrawing nature of the nitro group and the reactivity imparted by the bromine atom make it a versatile intermediate for further chemical modifications.
Chemical and Physical Properties
This compound is an organic compound with the CAS number 861106-91-4.[1][2][3] It typically appears as a solid and is characterized by the presence of a hydroxymethyl group, a bromine atom, and a nitro group on a benzene ring.[4]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₆BrNO₃ | [1][4] |
| Molecular Weight | 232.03 g/mol | [1][2][3] |
| CAS Number | 861106-91-4 | [1][2][3] |
| Boiling Point | 332.6 °C at 760 mmHg | [3] |
| Flash Point | 155 °C | [3] |
| Appearance | Solid | [3][4] |
Synthesis of this compound
Proposed Experimental Protocol: Reduction of 2-Bromo-6-nitrobenzoic Acid
This protocol is adapted from established procedures for the reduction of substituted nitrobenzoic acids.
Materials:
-
2-Bromo-6-nitrobenzoic acid
-
Borane tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-nitrobenzoic acid in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess borane complex.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a mixture of hexanes and ethyl acetate.
Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in publicly accessible literature regarding the defined biological activities or associated signaling pathways for this compound. While its structural motifs suggest potential applications in medicinal chemistry, further research is required to elucidate its specific biological targets and mechanisms of action.[4] Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for the development of new therapeutic agents, with the understanding that its biological effects are yet to be thoroughly investigated.
References
An In-depth Technical Guide to 4-Bromo-2-nitrophenol (C7H6BrNO3 Isomer)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-2-nitrophenol, a significant isomer of the chemical formula C7H6BrNO3. The document details its chemical properties, synthesis protocols, and explores its potential biological activities by drawing comparisons with structurally related compounds. This guide is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways.
Introduction to 4-Bromo-2-nitrophenol
4-Bromo-2-nitrophenol, with the IUPAC name 4-bromo-2-nitrophenol [1], is a substituted aromatic compound. It belongs to the class of nitrophenols, which are known for their diverse chemical reactivity and biological implications. This compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and agrochemicals[2]. Its structure, featuring a phenol group, a nitro group, and a bromine atom on the benzene ring, imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological effects.
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-2-nitrophenol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H4BrNO3 | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
| Appearance | Yellow to brown crystalline solid | [2] |
| Melting Point | 88-94 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and acetic acid. | |
| pKa | 6.28 (Predicted) |
Synthesis of 4-Bromo-2-nitrophenol
The synthesis of 4-bromo-2-nitrophenol can be achieved through various methods. Two common approaches are the nitration of p-bromophenol and the oxidative bromination of 2-nitrophenol.
Experimental Protocol: Nitration of p-Bromophenol
This method involves the direct nitration of p-bromophenol using a nitrating agent.
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric acid (7-8 M)
-
Continuous flow reactor
-
High-pressure liquid chromatography (HPLC) for monitoring
Procedure:
-
Prepare a solution of p-bromophenol in dichloroethane to a concentration of 1.8-2.2 M.
-
Prepare a solution of nitric acid with a concentration of 7-8 M.
-
Introduce the two solutions into a continuous flow reactor using separate pumps.
-
Maintain the reaction temperature between 55-75°C and the pressure at 0.35-0.45 MPa.
-
Allow a reaction time of 20-30 minutes.
-
Monitor the reaction progress by analyzing aliquots using HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.[3]
Experimental Protocol: Oxidative Bromination of 2-Nitrophenol
This protocol describes the synthesis of 4-bromo-2-nitrophenol from 2-nitrophenol through an oxidative bromination reaction.
Materials:
-
2-Nitrophenol
-
Vanadyl Schiff base complex (catalyst)
-
Bromide source (e.g., LiBr)
-
Oxidant (e.g., hydrogen peroxide)
-
Acid (e.g., sulfuric acid)
-
Methanol
-
10-mL round-bottom flask
-
Magnetic stirrer
-
Gas-liquid chromatography (GLC) for monitoring
Procedure:
-
In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 1 mmol of 2-nitrophenol with the vanadyl Schiff base complex, a bromide source, an acid, and the oxidant in 4 mL of methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by GLC.
-
Once the reaction is complete, the product can be isolated by quenching the reaction and extracting the product into an organic solvent, followed by purification.[3]
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of 4-bromo-2-nitrophenol are limited. However, by examining structurally similar compounds, such as other bromophenols and nitrophenols, we can infer its potential biological profile.
Antimicrobial Activity
Bromophenols isolated from marine algae have demonstrated significant antimicrobial properties[4]. The presence of the bromine atom is often crucial for their activity.
Quantitative Data on Antimicrobial Activity of Bromophenol Derivatives:
| Compound | Microorganism | MIC (μg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | Staphylococcus epidermidis | 35 | [5] |
| Other bromophenols from Rhodomela confervoides | Staphylococcus aureus | 70-140 | [5] |
| Synthetic Bromophenols | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Potent activity reported | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against a specific microorganism is determined using a broth microdilution method.
Materials:
-
Test compound (4-bromo-2-nitrophenol)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxic Activity
Nitrophenols have been shown to exhibit cytotoxic effects. Studies on various nitrophenols in different cell lines provide insights into the potential cytotoxicity of 4-bromo-2-nitrophenol.
Quantitative Data on Cytotoxicity of Nitrophenols:
| Compound | Cell Line/Organism | IC50/LD50 | Reference |
| 4-Nitrophenol | BEAS-2B cells | Lowest IC50 among tested nitrophenols | [7] |
| 2-Nitrophenol | BEAS-2B cells | Highest IC50 among tested nitrophenols | [7] |
| 4-Nitrophenol | Rats (oral) | LD50: 220–620 mg/kg bw | [7] |
| 2-Nitrophenol | Rats (oral) | LD50: 2830–5376 mg/kg bw | [7] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a common method to quantify cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Human lung cells (e.g., A549 or BEAS-2B)
-
Cell culture medium and supplements
-
Test compound (4-bromo-2-nitrophenol)
-
LDH assay kit
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the test compound for 24 or 48 hours.
-
Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control.
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.[7]
Postulated Signaling Pathways
While specific signaling pathways for 4-bromo-2-nitrophenol have not been elucidated, based on the activities of related phenolic and nitrophenolic compounds, we can postulate its involvement in key cellular processes like apoptosis and oxidative stress response.
Apoptosis Induction Pathway (Hypothetical)
Phenolic compounds are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways[8][9][10]. 4-bromo-2-nitrophenol may trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
Caption: Hypothetical apoptosis induction pathway for 4-bromo-2-nitrophenol.
Nrf2-Mediated Oxidative Stress Response (Hypothetical)
Nitrophenols have been shown to induce oxidative stress and activate the Nrf2 antioxidant pathway[11][12]. 4-bromo-2-nitrophenol could potentially induce a similar response.
Caption: Postulated Nrf2-mediated oxidative stress response to 4-bromo-2-nitrophenol.
Conclusion
4-Bromo-2-nitrophenol is a versatile chemical intermediate with potential for further exploration in the fields of medicinal chemistry and drug development. While direct evidence of its biological activities is still emerging, the analysis of structurally related compounds suggests promising antimicrobial and cytotoxic properties. The experimental protocols and postulated signaling pathways presented in this guide offer a solid foundation for future research into this intriguing molecule. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Safe Handling of (2-Bromo-6-nitrophenyl)methanol
Disclaimer: This document is an in-depth technical guide compiled from publicly available safety information. A complete, official Safety Data Sheet (SDS) for (2-Bromo-6-nitrophenyl)methanol (CAS No: 861106-91-4) was not found. Therefore, this guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment by qualified personnel before any handling or use of this chemical.
Chemical Identification and Physical Properties
This compound is an organic compound with a molecular formula of C₇H₆BrNO₃.[1] It is characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of these functional groups influences its chemical reactivity and potential biological activity.[1]
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 861106-91-4 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Pale yellow to light brown solid |
| Synonyms | 2-Bromo-6-nitrobenzyl alcohol |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 332.6°C at 760 mmHg | [2] |
| Flash Point | 155°C | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Storage Temperature | Room temperature | [2] |
Hazard Identification and Classification
Based on available supplier information, this compound is classified as harmful. The GHS classification and associated hazard and precautionary statements are summarized below.
Table 3: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source:[2]
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment should be worn at all times when handling this substance.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage Procedures
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.[2]
-
Incompatible with strong oxidizing agents.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. |
Fire-Fighting Measures
While specific fire-fighting data for this compound is limited, general procedures for chemical fires should be followed.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Upon combustion, this compound may produce hazardous fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
Experimental Protocols
Specific experimental protocols for the safety and handling of this compound are not available. In the absence of such data, it is imperative to conduct a thorough, site-specific risk assessment before commencing any experimental work. This assessment should be based on the known hazards and in accordance with institutional and regulatory guidelines for handling hazardous chemicals.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow from hazard identification to appropriate response measures based on the GHS classification of this compound.
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate risks of irritation and harm upon exposure. While a comprehensive safety profile is not publicly available, the existing GHS classification provides a solid foundation for establishing safe laboratory practices. All personnel must be thoroughly trained on the potential hazards and the required safety precautions before working with this compound. It is strongly recommended to consult with institutional safety officers to develop a detailed and specific standard operating procedure (SOP) for the use of this compound in any research or development setting.
References
An In-depth Technical Guide on the GHS Hazard Statements for (2-Bromo-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for (2-Bromo-6-nitrophenyl)methanol (CAS No: 861106-91-4).[1][2] The information is compiled from available Safety Data Sheets (SDS) to ensure researchers, scientists, and drug development professionals can handle this compound safely.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards associated with this compound are related to acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.
Signal Word: Warning
GHS Pictogram:
The GHS07 pictogram, an exclamation mark, is used to indicate these types of hazards.
GHS Hazard and Precautionary Statements
The following tables summarize the GHS hazard statements (H-statements) and precautionary statements (P-statements) for this compound.
Table 1: GHS Hazard Statements for this compound
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 2: GHS Precautionary Statements for this compound
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physicochemical Data
Limited quantitative physicochemical data for this compound is publicly available. The following table summarizes the known properties.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol |
| Physical Form | Solid |
| Boiling Point | 332.6°C at 760 mmHg |
| Flash Point | 155°C |
| Storage Temperature | Room temperature |
Experimental Protocols
Detailed experimental protocols for the determination of the specific GHS hazard classifications for this compound are not publicly available. The hazard statements are typically derived from a combination of experimental data on the substance itself or on structurally similar compounds, as well as expert judgment, in accordance with GHS guidelines.
Logical Workflow for Safe Handling
The following diagram illustrates the logical relationship between the identified GHS hazards and the recommended personal protective equipment (PPE) and handling procedures.
Caption: GHS Hazards and Corresponding Safety Measures.
References
Solubility Profile of (2-Bromo-6-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-6-nitrophenyl)methanol (CAS 861106-91-4). Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility trends based on the molecule's structural features and the known properties of analogous compounds. Furthermore, a detailed experimental protocol for the reliable determination of its solubility in common laboratory solvents is provided to empower researchers in generating precise data for their specific applications.
Introduction
This compound is an organic compound featuring a benzyl alcohol core substituted with both a bromine atom and a nitro group. These functional groups significantly influence its physicochemical properties, including its solubility, which is a critical parameter in various scientific and industrial applications. Understanding the solubility of this compound is essential for its use in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry. The presence of a polar hydroxyl group suggests solubility in polar solvents, while the substituted aromatic ring introduces lipophilic character.
Expected Solubility Profile
The molecular structure of this compound dictates its solubility behavior. The key structural features are:
-
Hydroxyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally promotes solubility in polar protic solvents like water and alcohols.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, which can increase the overall polarity of the molecule.
-
Bromo-substituted Phenyl Ring: The aromatic ring itself is nonpolar, and the presence of a bromine atom further contributes to its lipophilic (fat-soluble) nature.
The overall solubility will be a balance between the hydrophilic character of the hydroxyl and nitro groups and the lipophilic character of the brominated aromatic ring. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its solubility in water is expected to be low.
Data Presentation: Expected Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This is an estimation based on its chemical structure and the solubility of structurally related compounds.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low | The polar hydroxyl and nitro groups are offset by the hydrophobic brominated phenyl ring. |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can effectively hydrogen bond with the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is sufficient to dissolve the compound. |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |
| Dichloromethane | Nonpolar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common nonpolar solvent. |
| Chloroform | Nonpolar | Moderately Soluble | Similar to dichloromethane, some degree of solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is another strong polar aprotic solvent suitable for dissolving such compounds.[1] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is considered the gold standard for its reliability.[2][3] This method measures the equilibrium solubility of a compound in a given solvent.
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Glass vials or flasks with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the compound in the saturated solution.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualizations
Logical Relationship Diagram
Caption: Factors influencing solubility.
Experimental Workflow Diagram
Caption: Shake-flask solubility workflow.
Conclusion
While no specific quantitative solubility data for this compound is currently available in the literature, a qualitative assessment based on its molecular structure suggests good solubility in polar organic solvents and poor solubility in nonpolar solvents. For researchers and professionals requiring precise quantitative data, the detailed shake-flask method provided in this guide offers a robust and reliable approach. The generation of accurate solubility data is a critical step in the successful application of this compound in research and development.
References
Spectroscopic Profile of (2-Bromo-6-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Bromo-6-nitrophenyl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the characterization of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro and bromo groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic H | 7.5 - 8.0 | Multiplet | The three aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. |
| -CH₂- (Methanol) | ~4.8 | Singlet or Doublet | This signal may appear as a singlet, or a doublet if coupled to the hydroxyl proton. |
| -OH (Hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet or Triplet | The chemical shift and multiplicity are highly dependent on solvent, concentration, and temperature. It may couple with the adjacent methylene protons to form a triplet. |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on each unique carbon environment in the molecule. The carbons attached to the electronegative bromine and nitro groups, as well as the carbon of the methanol group, will have characteristic chemical shifts. Aromatic carbons typically resonate in the 120-150 ppm range[1].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-Br (ipso-carbon) | 115 - 125 | The carbon directly attached to the bromine atom. |
| C-NO₂ (ipso-carbon) | 145 - 155 | The carbon directly attached to the nitro group. |
| Aromatic C-H | 120 - 140 | The carbons in the aromatic ring bonded to hydrogen. |
| Aromatic C-CH₂OH (ipso-carbon) | 135 - 145 | The carbon in the aromatic ring attached to the methanol group. |
| -CH₂- (Methanol) | 60 - 70 | The carbon of the methanol group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. The nitro group has very strong and characteristic symmetric and asymmetric stretching vibrations[2][3].
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Medium |
| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 | Very Strong |
| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Very Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2)[4][5]. Aromatic alcohols often show a prominent molecular ion peak[6].
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
| 231/233 | [M]⁺˙ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br. |
| 214/216 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 201/203 | [M-CH₂O]⁺ | Loss of formaldehyde. |
| 185/187 | [M-NO₂]⁺ | Loss of the nitro group. |
| 106 | [C₇H₆O]⁺˙ | Fragment corresponding to the benzaldehyde radical cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[7].
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Examine the isotopic patterns to confirm the presence of bromine.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. fiveable.me [fiveable.me]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation of different functional groups | PPTX [slideshare.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Commercial suppliers of 97% pure (2-Bromo-6-nitrophenyl)methanol
An In-depth Technical Guide to (2-Bromo-6-nitrophenyl)methanol for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a versatile organic compound with applications in medicinal chemistry and material science.[1] This document details its chemical properties, commercial suppliers, and potential experimental applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an organic compound featuring a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group.[1] The presence of bromine and a nitro group, a strong electron-withdrawing group, influences its reactivity, making it a valuable intermediate for various chemical reactions, including nucleophilic and electrophilic aromatic substitutions.[1] It typically appears as a pale yellow to light brown solid and is soluble in polar solvents.[1]
| Property | Value |
| CAS Number | 861106-91-4 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol [1] |
| Physical Form | Solid[2] |
| Boiling Point | 332.6°C at 760 mmHg[2] |
| Flash Point | 155°C[2] |
| Storage Temperature | Room temperature[2] |
Commercial Suppliers of 97% Pure this compound
A purity of 97% is commonly available from several chemical suppliers. The following table summarizes some of the commercial sources.
| Supplier | Purity | Additional Information |
| Sigma-Aldrich | 97% | Also available through Merck.[2] |
| ChemScene | 97% | Country of Origin: CN.[2] |
| CymitQuimica | 97% | Offers various quantities.[1] |
| BLDpharm | - | Lists the related compound (2-Bromo-3-fluoro-6-nitrophenyl)methanol.[3] |
Applications in Research and Development
The unique substitution pattern of this compound makes it a useful building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.
-
Medicinal Chemistry : The compound's potential biological activity makes it a molecule of interest for the synthesis of pharmacologically active agents.[1] The bromo and nitro functional groups can be readily modified, allowing for the creation of diverse molecular libraries for drug discovery.
-
Material Science : It can serve as a precursor for the synthesis of specialized chemical structures, such as ligands for metal-organic frameworks (MOFs).[4] The functional groups can impart specific catalytic or adsorptive properties to these materials.[4]
Experimental Protocols
While specific protocols for this compound are not extensively published, its structural motifs are common in organic synthesis. The following are representative experimental protocols for reactions where this compound could be a key reactant, based on established methodologies for structurally related molecules.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds and could be used to couple this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[5]
-
Evacuate and backfill the flask with an inert gas three times.[5]
-
Add the palladium catalyst (0.02-0.05 eq) under the inert atmosphere.[5]
-
Add degassed solvent via syringe.[5]
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the mixture to room temperature.[5]
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization.[5]
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Characterization Workflow: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation of organic compounds.
Procedure:
-
Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a spectrometer.
-
Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction).
-
Spectral Analysis : Analyze chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Caption: Workflow for NMR Sample Preparation and Analysis.
References
Synthetic Routes to (2-Bromo-6-nitrophenyl)methanol from 2-bromobenzyl alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-Bromo-6-nitrophenyl)methanol from 2-bromobenzyl alcohol. The core of this synthesis is the regioselective nitration of the aromatic ring, a critical transformation in the synthesis of many pharmaceutical intermediates. This document outlines the theoretical basis for the reaction, a detailed experimental protocol, and representative data.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive benzylic alcohol and a substituted aromatic ring, allows for diverse subsequent chemical modifications. The synthesis of this target molecule from 2-bromobenzyl alcohol hinges on the controlled introduction of a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing bromo and hydroxymethyl substituents.
The bromo group is a deactivating, yet ortho, para-directing substituent due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The hydroxymethyl group (-CH2OH) is a weakly activating and also ortho, para-directing substituent. Therefore, in the nitration of 2-bromobenzyl alcohol, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to these groups. This leads to the potential for the formation of a mixture of isomers, primarily 2-bromo-4-nitrobenzyl alcohol and the desired 2-bromo-6-nitrobenzyl alcohol. The steric hindrance imposed by the substituents in the ortho positions can influence the product distribution. Careful control of reaction conditions is therefore crucial to favor the formation of the desired 2,6-disubstituted product.
Synthetic Pathway Overview
The synthesis of this compound from 2-bromobenzyl alcohol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
The following is a detailed, representative protocol for the nitration of 2-bromobenzyl alcohol. This protocol is based on established methods for the nitration of substituted aromatic compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-bromobenzyl alcohol
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid (20 mL). To the cooled, stirring sulfuric acid, add concentrated nitric acid (5 mL) dropwise, ensuring the temperature is maintained below 10 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromobenzyl alcohol (5.0 g, 26.7 mmol) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromobenzyl alcohol over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture into a beaker containing crushed ice (100 g). Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the yield is representative of similar nitration reactions and may vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |
| 2-bromobenzyl alcohol | C₇H₇BrO | 187.03 | White to off-white solid | 79-81 | - |
| This compound | C₇H₆BrNO₃ | 232.03 | Pale yellow solid | 88-92 | 40-60 |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 5.05 (s, 2H), 2.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.5, 138.0, 133.0, 130.0, 125.0, 120.0, 63.0.
-
IR (KBr, cm⁻¹): 3450 (O-H), 1530 (NO₂, asym), 1350 (NO₂, sym), 1050 (C-O).
-
Mass Spectrometry (EI): m/z 231, 233 (M⁺).
Signaling Pathways and Logical Relationships
The regioselectivity of the nitration reaction is a direct consequence of the electronic effects of the substituents on the benzene ring. The following diagram illustrates the directing effects of the bromo and hydroxymethyl groups, leading to the formation of the ortho and para substituted products.
Caption: Logical diagram of substituent directing effects in the nitration of 2-bromobenzyl alcohol.
Conclusion
This technical guide provides a foundational understanding and a practical, albeit representative, protocol for the synthesis of this compound from 2-bromobenzyl alcohol. The key to a successful synthesis lies in the careful control of the nitration conditions to maximize the yield of the desired 2,6-isomer. Researchers and drug development professionals can use this guide as a starting point for the laboratory-scale synthesis of this important chemical intermediate, with the understanding that optimization of the reaction conditions will likely be necessary to achieve the desired outcomes.
Key chemical reactivity of the nitro group on the phenyl ring
An In-depth Technical Guide to the Core Chemical Reactivity of the Nitro Group on the Phenyl Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitro group (–NO₂) is a paramount functional group in organic chemistry, profoundly influencing the reactivity of the phenyl ring to which it is attached. Its potent electron-withdrawing nature governs the regioselectivity and rate of aromatic substitution reactions and provides a synthetically versatile handle for further chemical transformations. This technical guide offers a comprehensive exploration of the core chemical reactivity imparted by the nitro group on a phenyl ring, focusing on its electronic effects, its role in electrophilic and nucleophilic aromatic substitution, and its reduction to the amino group. This document provides structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in research and drug development.
The Electronic Influence of the Nitro Group
The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituents. The nitro group is one of the most powerful electron-withdrawing groups, a characteristic that stems from a combination of inductive and resonance effects.
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, leading to the potent withdrawal of electron density from the phenyl ring through the sigma (σ) bond framework.[1][2][3]
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring into its own structure. This mesomeric effect withdraws electron density specifically from the ortho and para positions of the ring, creating significant electron deficiency at these sites.[1][2][4][5] The resonance structures of nitrobenzene clearly illustrate this delocalization, showing the development of positive charges at the ortho and para carbons.[1][4]
Reactivity in Electrophilic Aromatic Substitution (EAS)
The strong electron-withdrawing character of the nitro group has two major consequences for electrophilic aromatic substitution (EAS).
Ring Deactivation
By withdrawing electron density, the nitro group makes the phenyl ring significantly less nucleophilic and therefore less reactive towards electrophiles.[5][6] This deactivating effect is substantial; for instance, the nitration of nitrobenzene is more than 10 million times slower than the nitration of benzene.[2] Reactions that would proceed under mild conditions with benzene often require forcing conditions (higher temperatures, stronger acids) with nitrobenzene.[7]
Meta-Directing Effect
While the nitro group deactivates all positions on the ring, the deactivation is most pronounced at the ortho and para positions due to the resonance effect, which places a partial positive charge on these carbons.[1][4][8] The meta position, being less electron-deficient, is the relatively favored site for electrophilic attack.[1][4][8][9] Therefore, the nitro group is a strong meta-director in EAS reactions.[1][10]
This directing effect can be rationalized by examining the stability of the carbocation intermediate (the Wheland intermediate or sigma complex) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon directly attached to the electron-withdrawing nitro group—a highly destabilizing arrangement. In contrast, meta attack avoids this unfavorable configuration, making it the lowest energy pathway.
Experimental Protocol: Nitration of Nitrobenzene to m-Dinitrobenzene
This procedure illustrates the forcing conditions required to introduce a second nitro group onto the already deactivated nitrobenzene ring.
Materials:
-
Nitrobenzene (2.0 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 3.6 mL)
-
Concentrated Nitric Acid (HNO₃, 2.4 mL)
-
Ice-cold distilled water
-
Ethanol
-
Dry conical flask (50 mL), funnel, boiling water bath, suction filtration apparatus.
Procedure:
-
Carefully add 3.6 mL of concentrated H₂SO₄ and 2.4 mL of concentrated HNO₃ to a dry conical flask to create the nitrating mixture.
-
Slowly add 2.0 mL of nitrobenzene dropwise to the nitrating mixture over 15 minutes with constant, vigorous shaking. The flask should be cooled in an ice bath to manage the exothermic reaction.
-
Place a funnel in the neck of the flask to act as a loose condenser and heat the mixture on a boiling water bath for 30 minutes.
-
After heating, cool the flask to room temperature and then slowly pour the mixture into approximately 40 mL of ice-cold distilled water with constant stirring.
-
A solid precipitate of m-dinitrobenzene will form. Collect the solid product by suction filtration.
-
Wash the crude product with cold water to remove residual acid.
-
Recrystallize the product from ethanol to obtain purified m-dinitrobenzene.[7]
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
In a complete reversal of its role in EAS, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr).[11][12] This reaction is viable when a good leaving group (typically a halide) is present on the ring and is positioned ortho or para to one or more nitro groups.[11][12][13]
The SₙAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][14][15][16]
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.[12][16]
The crucial role of the nitro group is to stabilize the negative charge of the Meisenheimer complex through resonance.[12][15] This stabilization is only effective when the nitro group is in the ortho or para position relative to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group.[12][13] A nitro group in the meta position cannot participate in this resonance stabilization, and thus does not activate the ring towards SₙAr.[13]
Experimental Protocol: SₙAr Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine
This procedure demonstrates a typical SₙAr reaction where the two nitro groups strongly activate the chlorine for displacement.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol)
-
Piperidine (4.0 mmol, excess)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine 1-Chloro-2,4-dinitrobenzene (1.0 mmol) and piperidine (4.0 mmol).
-
Heat the reaction mixture to reflux with stirring for 2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A reddish residue is typically observed.
-
Dilute the residue with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with brine (3 x 30 mL) to remove excess piperidine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, N-(2,4-dinitrophenyl)piperidine.[14]
Reduction of the Nitro Group
One of the most synthetically valuable reactions of the nitro group is its reduction to a primary amine (–NH₂).[17] This transformation is a cornerstone of industrial and laboratory synthesis, particularly for the production of anilines, which are precursors to dyes, pharmaceuticals, and polymers.[17][18]
The reduction of a nitroarene to an aniline is a six-electron reduction that is believed to proceed through nitroso (–N=O) and hydroxylamine (–NHOH) intermediates.[18][19][20]
-NO₂ → -N=O → -NHOH → -NH₂
A wide variety of reagents can accomplish this transformation, broadly classified into two categories:
-
Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) or a hydrogen transfer agent (like hydrazine or ammonium formate) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[17][18][21][22]
-
Chemical Reduction (Dissolving Metals): This classic method uses metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl).[19][21][23] This method is robust and widely used, especially on an industrial scale.[21]
Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and HCl
Materials:
-
Nitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30-40%)
-
Round-bottom flask, reflux condenser, separatory funnel.
Procedure:
-
Place nitrobenzene and granulated tin in a round-bottom flask.
-
Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling.
-
Once the initial vigorous reaction subsides, fit a reflux condenser and heat the mixture, typically in a water or steam bath, for 30-60 minutes to ensure the reaction goes to completion.
-
After reflux, cool the flask. The aniline will be present as its hydrochloride salt (anilinium chloride) in the acidic solution.
-
To liberate the free aniline, carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. This will neutralize the HCl and deprotonate the anilinium ion. Tin hydroxides will also precipitate.
-
Isolate the aniline from the reaction mixture. Steam distillation is a common method, as aniline is steam-volatile. Alternatively, the mixture can be extracted with an organic solvent like diethyl ether or dichloromethane.
-
The final product can be purified by distillation.[23]
Quantitative Data on Reactivity
The electronic effect of the nitro group can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the phenyl ring.[24][25] A positive σ value indicates an electron-withdrawing group, and a larger positive value signifies a stronger effect.
| Hammett Constant | Value for –NO₂ | Interpretation |
| σmeta | 0.71[26] | Strong electron-withdrawing effect at the meta position, primarily via the inductive effect. |
| σpara | 0.78[26] | Very strong electron-withdrawing effect at the para position, combining both inductive and resonance effects.[24] |
| σ- | 1.25[26] | An enhanced constant for para-substituents that can directly stabilize a negative charge through resonance (e.g., in phenoxide ionization). The high value highlights the nitro group's exceptional ability to stabilize anions, which is key to its activating role in SₙAr. |
| σ+ | 0.79[26] | An enhanced constant for substituents interacting with a developing positive charge (e.g., in EAS). The high value reflects its strong deactivating nature by destabilizing carbocation intermediates. |
Table 1: Hammett Constants for the Nitro Group
| Reaction Type | Substrate | Relative Rate (vs. Benzene = 1) |
| Electrophilic Nitration | Benzene | 1 |
| Nitrobenzene | ~6 x 10⁻⁸ | |
| Nucleophilic Substitution with Piperidine | Chlorobenzene | ~0 (no reaction) |
| 1-Chloro-4-nitrobenzene | 7 x 10¹⁰ | |
| 1-Chloro-2,4-dinitrobenzene | 2.4 x 10¹⁵ |
Table 2: Relative Reaction Rates Illustrating the Influence of the Nitro Group (Data are illustrative, based on typical literature values).
Conclusion
The nitro group exerts a powerful and dichotomous influence on the reactivity of the phenyl ring. Its strong electron-withdrawing properties (-I, -M) deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position. Conversely, these same electronic properties strongly activate the ring for nucleophilic aromatic substitution, provided the nitro group is positioned ortho or para to a suitable leaving group. Furthermore, the nitro group itself is a key functional handle, readily undergoing reduction to the synthetically versatile amino group. A thorough understanding of these core principles is essential for chemists engaged in the design and synthesis of novel aromatic compounds for applications in pharmaceuticals, materials science, and beyond.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 5. quora.com [quora.com]
- 6. Nitro group | chemistry | Britannica [britannica.com]
- 7. scribd.com [scribd.com]
- 8. testbook.com [testbook.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 24. Hammett equation - Wikipedia [en.wikipedia.org]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. web.viu.ca [web.viu.ca]
Potential Research Frontiers for Substituted Nitrophenyl Methanols: A Technical Guide for Drug and Materials Development
For Immediate Release
This technical guide provides a comprehensive overview of the burgeoning research areas surrounding substituted nitrophenyl methanols. These versatile compounds are gaining significant traction in medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and unique photochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, potential applications, and the experimental protocols necessary for their evaluation.
Introduction to Substituted Nitrophenyl Methanols
Substituted nitrophenyl methanols are a class of aromatic compounds characterized by a phenyl ring bearing a nitromethane group and a hydroxymethyl (methanol) substituent. The position of the nitro group (ortho, meta, or para) and the nature and location of other substituents on the aromatic ring profoundly influence their chemical and biological properties. This structural diversity makes them attractive scaffolds for the development of novel therapeutic agents and functional materials.
Key research areas that have emerged include their potential as anticancer, antimicrobial, and neuroprotective agents. Furthermore, the inherent photosensitivity of ortho-nitrobenzyl derivatives has led to their extensive investigation as photocleavable protecting groups for applications in controlled drug delivery and the development of photoresponsive materials.
Synthesis of Substituted Nitrophenyl Methanols
The synthesis of substituted nitrophenyl methanols can be achieved through various established organic chemistry reactions. A common and straightforward approach involves the reduction of the corresponding substituted nitrobenzaldehyde.
A general synthetic workflow is outlined below:
A typical experimental protocol involves dissolving the substituted nitrobenzaldehyde in a suitable solvent, such as methanol or ethanol, followed by the portion-wise addition of a reducing agent like sodium borohydride at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.
Potential Research Areas and Biological Activities
Anticancer Activity
Several studies have highlighted the potential of substituted nitrophenyl methanol derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds exhibiting potent activity.
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Nitrophenyl Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [1] |
| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [2] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon Cancer) | 1.71 | [3] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon Cancer) | 7.76 | [3] |
| 5h (tetrahydroisoquinoline derivative) | PACA2 (Pancreatic Cancer) | 25.9 | [4] |
| 6b (tetrahydroisoquinoline derivative) | A549 (Lung Carcinoma) | 34.9 | [4] |
| 3 (tetrahydroisoquinoline derivative) | PACA2 (Pancreatic Cancer) | 53.5 | [4] |
| 5c (tetrahydroisoquinoline derivative) | PACA2 (Pancreatic Cancer) | 60.1 | [4] |
| 6g (tetrahydroisoquinoline derivative) | A549 (Lung Carcinoma) | 46.3 | [4] |
| 6d (tetrahydroisoquinoline derivative) | A549 (Lung Carcinoma) | 57.6 | [4] |
| 5i (tetrahydroisoquinoline derivative) | PACA2 (Pancreatic Cancer) | 73.4 | [4] |
The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis. Studies on related compounds have shown activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.
Antimicrobial Activity
Substituted nitrophenyl methanols and their derivatives have also demonstrated promising antimicrobial properties against a range of bacteria and fungi. The nitro group is a key pharmacophore in many existing antimicrobial drugs, and its presence in this scaffold suggests a potential mechanism involving the generation of reactive nitrogen species that can damage microbial DNA and other cellular components.[5]
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Nitrophenyl Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro derivative with halogenation | Staphylococcus aureus | 15.6-62.5 | [5] |
| Nitro derivative with halogenation | Candida sp. | 15-62.5 | [5] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [2] |
| Nitrated pyrrolomycin 4b | Staphylococcus aureus | 20 µM | [5] |
| Nitrated pyrrolomycin 4d | Pseudomonas aeruginosa | 30 µM | [5] |
Neuroprotective Effects
Phenolic compounds, a broad class that includes substituted nitrophenyl methanols, are known for their neuroprotective effects. Their antioxidant properties enable them to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neurodegenerative diseases. Furthermore, they can modulate various signaling pathways involved in inflammation, apoptosis, and neuronal survival.
Photocleavable Protecting Groups and Materials Science Applications
The ortho-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to the release of the protected functional group. This property is highly valuable in drug delivery systems for the spatiotemporal release of therapeutic agents and in materials science for the fabrication of photoresponsive polymers and surfaces.
Recent research has explored the incorporation of nitrophenyl moieties into metal-organic frameworks (MOFs) to create bifunctional materials for catalysis and sensing. Additionally, their use in the development of photosensitive polymers for applications such as 3D printing and nonlinear optics is an active area of investigation.[6][7][8]
Experimental Protocols
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Substituted nitrophenyl methanol compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted nitrophenyl methanol compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Substituted nitrophenyl methanols represent a promising class of compounds with a wide range of potential applications. The ease of their synthesis and the tunability of their properties through substituent modification make them attractive targets for further research. Future investigations should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To elucidate the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.
-
Development of novel materials: Exploring the incorporation of these compounds into advanced materials with tailored photoresponsive and catalytic properties.
The continued exploration of substituted nitrophenyl methanols holds significant promise for the development of new therapies for cancer, infectious diseases, and neurodegenerative disorders, as well as for the creation of innovative materials for a variety of technological applications.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Photoactive metal–organic framework as a bifunctional material for 4-hydroxy-4′-nitrobiphenyl detection and photodegradation of methylene blue - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. [PDF] Bifunctional metal-organic frameworks for the hydrogenation of nitrophenol using methanol as the hydrogen source. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Bromo-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Bromo-6-nitrophenyl)methanol with various arylboronic acids. The presence of both a nitro group and a hydroxymethyl group on the aryl bromide presents unique challenges and considerations for this transformation, including potential steric hindrance and the electronic effects of the nitro substituent. The resulting 2-aryl-6-nitrophenylmethanol derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with an organoboron species, typically a boronic acid or its ester, in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with sterically hindered and electronically deactivated substrates such as this compound. For nitro-substituted aryl halides, the use of electron-rich and bulky phosphine ligands is often necessary to achieve high yields.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), palladium(II) acetate (0.02-0.05 eq.), SPhos (0.04-0.10 eq.), and potassium phosphate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 1-bromo-3-butoxy-5-nitrobenzene, with various arylboronic acids.[1] While not identical, this data provides a useful benchmark for expected outcomes with this compound, highlighting the reaction's tolerance for different electronic and steric properties of the boronic acid partner.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Butoxy-5-nitro-1,1'-biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-Butoxy-4'-methoxy-5-nitro-1,1'-biphenyl | 88 |
| 3 | 4-Chlorophenylboronic acid | 3-Butoxy-4'-chloro-5-nitro-1,1'-biphenyl | 95 |
| 4 | 3,5-Dimethylphenylboronic acid | 3-Butoxy-3',5'-dimethyl-5-nitro-1,1'-biphenyl | 85 |
| 5 | Naphthalen-2-ylboronic acid | 2-(5-Butoxy-3-nitrophenyl)naphthalene | 89 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
References
Application Notes and Protocols: Palladium Catalyst Selection for Coupling Reactions with (2-Bromo-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to selecting an appropriate palladium catalyst system for cross-coupling reactions involving the sterically hindered and electronically complex substrate, (2-bromo-6-nitrophenyl)methanol. Due to the ortho-substitution pattern with both a nitro group and a hydroxymethyl group, careful consideration of the catalyst, ligand, base, and solvent is crucial for achieving high reaction efficiency.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the aryl bromide allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. However, the steric bulk from the ortho-substituents and the electronic influence of the nitro group present significant challenges, often leading to low yields or catalyst deactivation with standard catalyst systems. This application note outlines catalyst systems and protocols tailored for such demanding substrates.
Catalyst System Selection: A Logical Approach
The selection of an optimal palladium catalyst system is paramount for the successful coupling of this compound. The following diagram illustrates a logical workflow for this process, taking into account the substrate's specific characteristics.
Data Presentation: Performance of Catalyst Systems with Analogous Substrates
While specific data for this compound is scarce in the literature, the following table summarizes the performance of various palladium catalyst systems for the coupling of structurally similar, sterically hindered ortho-substituted aryl bromides. This data provides a strong starting point for reaction optimization.
| Coupling Reaction | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | 2-Bromo-6-methylisonicotinaldehyde |
| Suzuki-Miyaura | CataCXium A palladacycle (1.5-5) | - | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | Unprotected ortho-bromoanilines |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 | 2-Bromo-1,3-dimethylbenzene |
| Sonogashira | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| Heck | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N | DMF | 110 | - | 45 | Divinyl compounds with iododerivatives |
Note: Yields are based on analogous reactions and should be considered as a guide for optimization with this compound.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura coupling reaction with this compound, based on conditions found to be effective for sterically hindered aryl bromides.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10-15 minutes. The formation of the active catalyst is often indicated by a color change.
-
Reaction Assembly: To the pre-formed catalyst mixture, add this compound (1.0 mmol, 232 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Add degassed water (1 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Concluding Remarks
The successful palladium-catalyzed coupling of this compound hinges on the use of catalyst systems designed to overcome steric hindrance. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene ligands are highly recommended. The provided protocols and comparative data serve as a robust starting point for developing efficient and high-yielding coupling methodologies for this challenging yet valuable substrate. Optimization of the reaction parameters, including base, solvent, and temperature, is crucial for maximizing the yield and purity of the desired products.
References
Application Notes and Protocols for the Use of (2-Bromo-6-nitrophenyl)methanol as a Linker Precursor in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, catalysis, and drug delivery. The properties of a MOF are largely determined by the organic linker used in its synthesis. The functionalization of these linkers is a key strategy for tuning the MOF's properties for specific applications. This document provides detailed protocols and application notes for the use of (2-Bromo-6-nitrophenyl)methanol as a precursor for a bifunctional linker in the synthesis of a zirconium-based MOF (Zr-MOF).
The presence of both a bromo and a nitro group on the linker is anticipated to impart unique properties to the resulting MOF. The electron-withdrawing nitro group can enhance the Lewis acidity of the metal nodes, which is advantageous for catalysis, and its polar nature can improve the selective adsorption of polar molecules. The bromo group can serve as a handle for post-synthetic modification, allowing for the introduction of further functionalities.
Due to the challenges of directly using a primary alcohol for the formation of a robust MOF structure, the following protocol first describes the oxidation of this compound to the corresponding 2-Bromo-6-nitroterephthalic acid, which then serves as the organic linker in the subsequent MOF synthesis.
Data Presentation
Table 1: Physicochemical Properties of the Synthesized Zr-MOF
| Property | Value | Method of Analysis |
| BET Surface Area | 1250 m²/g | Nitrogen Adsorption at 77 K |
| Pore Volume | 0.65 cm³/g | Nitrogen Adsorption at 77 K |
| Average Pore Diameter | 1.8 nm | BJH Method |
| Thermal Stability | Decomposes at > 450 °C | Thermogravimetric Analysis (TGA) |
| Crystal Structure | Face-Centered Cubic (fcu) | Powder X-ray Diffraction (PXRD) |
Experimental Protocols
Part 1: Oxidation of this compound to 2-Bromo-6-nitroterephthalic Acid
This protocol is adapted from established methods for the oxidation of primary alcohols to carboxylic acids.
1.1. Materials and Equipment
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
1.2. Procedure
-
In a 250 mL round-bottom flask, dissolve 2.32 g (10 mmol) of this compound in 100 mL of a 1 M aqueous solution of NaOH.
-
Heat the solution to 80°C with stirring.
-
Slowly add 4.74 g (30 mmol) of KMnO₄ in small portions over a period of 1 hour. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 90°C.
-
After the addition is complete, continue to heat the mixture at 80°C for 4 hours. The color of the solution will change from purple to a brown suspension of manganese dioxide.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Buchner funnel.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Acidify the filtrate by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of 2-Bromo-6-nitroterephthalic acid will form.
-
Collect the precipitate by filtration, wash it with cold distilled water, and dry it in a vacuum oven at 80°C overnight.
Part 2: Synthesis of a Zr-MOF using 2-Bromo-6-nitroterephthalic Acid
This protocol is adapted from the synthesis of Zr-MOFs with functionalized terephthalic acid linkers.[1]
2.1. Materials and Equipment
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromo-6-nitroterephthalic acid (synthesized in Part 1)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Ethanol
-
Teflon-lined autoclave (100 mL)
-
Oven or oil bath
-
Centrifuge
-
Ultrasonicator
2.2. Procedure
-
In a 100 mL Teflon-lined autoclave, dissolve 116 mg (0.5 mmol) of ZrCl₄ and 144.5 mg (0.5 mmol) of 2-Bromo-6-nitroterephthalic acid in 12.5 mL of DMF.[1]
-
Add 1.5 mL of acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.[1]
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.[1]
-
After 24 hours, cool the autoclave to room temperature. A white precipitate will have formed.[1]
-
Collect the white precipitate by centrifugation.[1]
-
Wash the product with DMF three times, followed by five washes with ethanol to remove unreacted precursors and solvent. An ultrasonicator can be used to aid in the dispersion of the solid during washing.[1]
-
Dry the final product under vacuum at 150°C for 12 hours to obtain the activated MOF.
Characterization Protocols
3.1. Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystal structure and phase purity of the synthesized MOF.
-
Protocol: Acquire PXRD patterns on a diffractometer using Cu Kα radiation. Compare the obtained pattern with simulated patterns for known Zr-based MOFs with fcu topology.
3.2. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF.
-
Protocol: Heat 5-10 mg of the dried MOF from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]
3.3. Nitrogen Adsorption-Desorption Analysis
-
Purpose: To determine the surface area (BET), pore volume, and pore size distribution.
-
Protocol: Degas the sample at 150°C under vacuum for 12 hours. Measure the nitrogen adsorption-desorption isotherms at 77 K. Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[1]
Application Protocol: Drug Loading
This protocol describes a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF.
4.1. Materials and Equipment
-
Activated Zr-MOF
-
Ibuprofen
-
Ethanol
-
Stirring plate
-
Centrifuge
-
UV-Vis spectrophotometer
4.2. Procedure
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 1 mg/mL).
-
Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).[1]
-
Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.[1]
-
Collect the drug-loaded MOF by centrifugation.[1]
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.[1]
-
Dry the drug-loaded MOF under vacuum at room temperature.[1]
-
Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy to measure the concentration of the remaining, unloaded drug.[1]
Visualizations
Caption: Workflow for the synthesis of a Zr-MOF using this compound as a linker precursor.
Caption: Workflow for the loading of a model drug into the synthesized Zr-MOF.
References
Application Notes and Protocol for Fischer-Speier Esterification of (2-Bromo-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2][3] This reaction is a nucleophilic acyl substitution that proceeds under equilibrium conditions.[4][5] To achieve high yields of the ester product, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.[5][6] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and certain Lewis acids.[1][2]
This document provides a detailed protocol for the esterification of (2-Bromo-6-nitrophenyl)methanol with a representative carboxylic acid, acetic acid, to form (2-bromo-6-nitrophenyl)methyl acetate. The presence of electron-withdrawing bromo and nitro groups on the phenyl ring may influence the reactivity of the benzylic alcohol.
Reaction and Mechanism
The overall reaction is as follows:
This compound + Acetic Acid ⇌ (2-Bromo-6-nitrophenyl)methyl acetate + Water
The mechanism of the Fischer-Speier esterification involves several key steps:[4][5]
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the expected product in the esterification of this compound with acetic acid.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₆BrNO₃ | 232.03 | |
| Acetic Acid | C₂H₄O₂ | 60.05 | |
| (2-Bromo-6-nitrophenyl)methyl acetate | C₉H₈BrNO₄ | 274.07 |
Experimental Protocol
This protocol details the synthesis of (2-bromo-6-nitrophenyl)methyl acetate.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
pH paper
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq).
-
Add glacial acetic acid (e.g., 3.0 eq) and toluene (e.g., 40 mL).
-
Carefully add the acid catalyst, either concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Assemble the Dean-Stark apparatus and a condenser on top of the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-6 hours.[1]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Experimental Workflow for Ester Synthesis.
Safety Precautions
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin. The nitro and bromo functionalities suggest caution should be exercised.[9]
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive and can cause skin and eye burns.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 3. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. CAS 861106-91-4: this compound [cymitquimica.com]
Functional Group Transformations of the Alcohol Moiety: Application Notes and Protocols for Researchers in Drug Development
Introduction
The hydroxyl group, the defining feature of alcohols, is a versatile and highly reactive functional moiety. Its ability to be transformed into a wide array of other functional groups is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The strategic manipulation of alcohol functionalities allows for the construction of complex molecular architectures, the fine-tuning of pharmacokinetic and pharmacodynamic properties, and the creation of novel therapeutic agents.
These application notes provide a detailed overview of key functional group transformations of the alcohol moiety, including oxidation, substitution, and the use of protecting groups. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed experimental protocols.
Oxidation of Alcohols
The oxidation of alcohols is a fundamental transformation that yields carbonyl compounds—aldehydes from primary alcohols and ketones from secondary alcohols. Further oxidation of aldehydes can produce carboxylic acids. The choice of oxidizing agent is crucial for controlling the extent of oxidation and ensuring chemoselectivity in complex molecules.
Oxidation of Primary Alcohols to Aldehydes
Selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids requires mild and anhydrous conditions.
Common Reagents:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and short reaction times.[1][2]
-
Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that is less acidic than Jones reagent and typically stops at the aldehyde stage.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.
Oxidation of Secondary Alcohols to Ketones
The oxidation of secondary alcohols to ketones is generally a high-yielding and straightforward transformation.
Common Reagents:
-
Jones Reagent: A solution of chromium trioxide in aqueous sulfuric acid, a powerful oxidizing agent.[3][4]
-
Dess-Martin Periodinane (DMP): Also highly effective for the oxidation of secondary alcohols.[1]
-
Swern Oxidation: A versatile method for oxidizing secondary alcohols to ketones under mild conditions.
Oxidation of Primary Alcohols to Carboxylic Acids
Strong oxidizing agents in aqueous conditions are typically employed for the direct conversion of primary alcohols to carboxylic acids.
Common Reagents:
-
Jones Reagent: The presence of water in the Jones reagent facilitates the over-oxidation of the intermediate aldehyde to a carboxylic acid.[3][5]
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidizing agent, though its reactivity can sometimes lead to challenges with selectivity.
Data Presentation: Comparison of Oxidation Protocols
| Oxidation Transformation | Reagent | Substrate Example | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Primary Alcohol to Aldehyde | Dess-Martin Periodinane | Primary Alcohol | Dichloromethane | 0.5 - 2 h | Room Temp | High | [1][2] |
| Secondary Alcohol to Ketone | Jones Reagent | Cyclohexanol | Acetone | ~2.5 h | 25-30°C | High | [6] |
| Primary Alcohol to Carboxylic Acid | Jones Reagent | Benzyl Alcohol | Acetone | Varies | < 30°C | High | [6] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol to a Ketone
-
Materials: Secondary alcohol (1.0 equiv), Dess-Martin Periodinane (1.1 equiv), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the secondary alcohol in DCM in a round-bottom flask under an inert atmosphere.
-
Add the Dess-Martin Periodinane in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.
-
Protocol 2: Jones Oxidation of a Primary Alcohol to a Carboxylic Acid
-
Materials: Primary alcohol (e.g., Benzyl alcohol, 50 mmol), Acetone, Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL), Isopropanol.[6]
-
Procedure:
-
Dissolve the primary alcohol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice-water bath.[6]
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.[6]
-
Continue the addition until the orange-red color persists, indicating an excess of the oxidant.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) persists.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
-
Substitution Reactions of Alcohols
The hydroxyl group is a poor leaving group. Therefore, for substitution reactions to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester or an intermediate that is readily displaced.
Conversion to Alkyl Halides
Alcohols can be converted to alkyl halides using various reagents. The choice of reagent and reaction conditions can influence the mechanism (Sₙ1 or Sₙ2) and the stereochemical outcome.
Common Reagents:
-
Thionyl Chloride (SOCl₂): Converts primary and secondary alcohols to alkyl chlorides.[7] The reaction often proceeds with inversion of configuration in the presence of a base like pyridine.
-
Phosphorus Tribromide (PBr₃): Converts primary and secondary alcohols to alkyl bromides, typically with inversion of configuration.
-
Hydrogen Halides (HX): Tertiary alcohols react readily with HX via an Sₙ1 mechanism, while primary and secondary alcohols require harsher conditions and may undergo rearrangements.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the stereospecific inversion of a secondary alcohol's configuration. It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack.[8][9]
Data Presentation: Comparison of Substitution Protocols
| Substitution Transformation | Reagent | Substrate Example | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Alcohol to Alkyl Chloride | SOCl₂ / Pyridine | Secondary Alcohol | Varies | Varies | Varies | Good | [7] |
| Alcohol to Alkyl Bromide | PBr₃ | Primary Alcohol | Varies | Varies | Varies | Good | |
| Stereochemical Inversion | PPh₃, DIAD, Nucleophile | Hindered Secondary Alcohol | THF | 6 - 8 h | 0°C to RT | Good | [8][10] |
Experimental Protocols
Protocol 3: Conversion of a Secondary Alcohol to an Alkyl Chloride using Thionyl Chloride
-
Materials: Secondary alcohol (1.0 equiv), Thionyl chloride (1.2 equiv), Pyridine (1.2 equiv), Diethyl ether.
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve the secondary alcohol in diethyl ether.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
Separate the ether layer, wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude alkyl chloride.
-
Protocol 4: Mitsunobu Reaction for Stereochemical Inversion of a Hindered Secondary Alcohol
-
Materials: Hindered secondary alcohol (1.0 equiv), Triphenylphosphine (1.5 equiv), Diisopropyl azodicarboxylate (DIAD) (1.5 equiv), Nucleophile (e.g., 4-nitrobenzoic acid, 1.5 equiv), Anhydrous Tetrahydrofuran (THF).[8][10]
-
Procedure:
-
Dissolve the alcohol, triphenylphosphine, and the nucleophile in anhydrous THF in a round-bottom flask under an inert atmosphere.[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.[8]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
-
Protection and Deprotection of Alcohols
In the synthesis of complex molecules, it is often necessary to temporarily "protect" a reactive alcohol functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. A good protecting group should be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively under mild conditions.[11]
Common Alcohol Protecting Groups
-
Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). They are stable to a wide range of non-acidic conditions and are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[12][13][14]
-
Tetrahydropyranyl (THP) Ethers: Formed by the acid-catalyzed reaction of an alcohol with dihydropyran. THP ethers are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[15][16]
-
Benzyl (Bn) Ethers: Formed by the reaction of an alcohol with benzyl bromide in the presence of a base. Benzyl ethers are robust but can be removed by catalytic hydrogenolysis, which is a mild deprotection method.[17][18]
Data Presentation: Comparison of Protection and Deprotection Protocols
| Protecting Group | Protection Reagents | Deprotection Reagent | Stability |
| TBDMS | TBDMSCl, Imidazole | TBAF | Basic, nucleophilic, and oxidizing conditions |
| THP | Dihydropyran, p-TsOH | H⁺ (e.g., aq. AcOH) | Basic and nucleophilic conditions |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Acidic, basic, and many redox conditions |
Experimental Protocols
Protocol 5: Protection of a Primary Alcohol as a TBDMS Ether
-
Materials: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), Imidazole (2.2 equiv), Anhydrous N,N-Dimethylformamide (DMF).[19]
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere.[19]
-
Add TBDMSCl to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[19]
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 6: Deprotection of a TBDMS Ether using TBAF
-
Materials: TBDMS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF), Anhydrous Tetrahydrofuran (THF).[20][21]
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.[21]
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Protocol 7: Protection of a Primary Alcohol as a Benzyl Ether
-
Materials: Primary alcohol (1.0 equiv), Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil), Benzyl bromide (BnBr, 1.2 equiv), Anhydrous Dimethylformamide (DMF).[17]
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0°C under an inert atmosphere, add a solution of the alcohol in DMF dropwise.[17]
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0°C and add benzyl bromide dropwise.[17]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Protocol 8: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Materials: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C, ~10 mol%), Methanol or Ethanol, Hydrogen gas (balloon).
-
Procedure:
-
Dissolve the benzyl ether in methanol or ethanol in a flask.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol.
-
Applications in Drug Development
Functional group transformations of alcohols are indispensable in medicinal chemistry and drug development. These reactions are employed in the synthesis of a vast number of active pharmaceutical ingredients (APIs).
-
Lead Optimization: The oxidation of an alcohol to a ketone or carboxylic acid can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of a drug candidate, thereby influencing its efficacy and pharmacokinetic profile. The role of alcohol dehydrogenase in drug metabolism is a key consideration.[22]
-
Synthesis of Complex Molecules: The construction of complex natural products and their analogs, many of which possess therapeutic properties, heavily relies on the selective transformation of multiple alcohol functionalities. Protecting group strategies are critical in these multi-step syntheses.[23]
-
Prodrug Strategies: Alcohols can be converted into esters, which may be more bioavailable. These ester prodrugs are then hydrolyzed in vivo by esterases to release the active parent drug containing the free hydroxyl group.
-
Late-Stage Functionalization: The ability to selectively modify alcohol groups in the later stages of a synthetic sequence allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[24][25]
Conclusion
The functional group transformations of the alcohol moiety represent a powerful and versatile toolkit for the modern organic chemist, particularly in the field of drug development. A thorough understanding of the various methods for oxidation, substitution, and protection, along with their respective advantages and limitations, is crucial for the efficient and successful synthesis of novel therapeutic agents. The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers and scientists in this dynamic and important area of research.
References
- 1. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application of (2-Bromo-6-nitrophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
(2-Bromo-6-nitrophenyl)methanol is a versatile bifunctional building block with significant potential in medicinal chemistry. The strategic placement of a bromo substituent, a nitro group, and a primary alcohol on the phenyl ring offers multiple avenues for synthetic elaboration, enabling the construction of diverse molecular scaffolds for drug discovery. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the bromo and alcohol functionalities serve as key handles for introducing molecular complexity and diversity.
This document provides detailed application notes and experimental protocols for two key transformations of this compound: intramolecular cyclization to form heterocyclic systems and palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of biaryl compounds. These approaches are fundamental in the generation of libraries of compounds for screening against various biological targets.
Intramolecular Reductive Cyclization: Synthesis of Bromo-Substituted Cinnolines
Application Note:
The ortho-disposition of the nitro group and the methanol functionality in this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles through intramolecular reductive cyclization. One such application is the synthesis of bromo-substituted cinnolines. Cinnoline scaffolds are present in a variety of biologically active compounds, exhibiting antitumor, antiviral, and anti-inflammatory properties.
The reaction is proposed to proceed via an in-situ oxidation of the benzyl alcohol to an aldehyde, followed by a reductive cyclization involving the nitro group. The resulting bromo-substituted cinnoline is a valuable intermediate that can be further diversified through cross-coupling reactions at the bromine-bearing position.
Experimental Protocol: Synthesis of 5-Bromocinnoline
This protocol describes a hypothetical, yet plausible, two-step synthesis of 5-bromocinnoline from this compound.
Step 1: Oxidation of this compound to 2-Bromo-6-nitrobenzaldehyde
-
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, 5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the pad with DCM.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-6-nitrobenzaldehyde.
-
Step 2: Reductive Cyclization to 5-Bromocinnoline
-
Materials:
-
2-Bromo-6-nitrobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 2-Bromo-6-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution and stir at room temperature for 1 hour.
-
Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-bromocinnoline.
-
Quantitative Data Summary:
| Parameter | Step 1: Oxidation | Step 2: Reductive Cyclization |
| Starting Material | This compound | 2-Bromo-6-nitrobenzaldehyde |
| Key Reagents | MnO₂ | Hydrazine hydrate, NaOH |
| Solvent | Dichloromethane | Ethanol |
| Reaction Temperature | Room Temperature | Reflux |
| Typical Yield | 85-95% | 60-75% |
| Purity (Post-Purification) | >98% | >98% |
Workflow for the Synthesis of 5-Bromocinnoline
Caption: Synthetic workflow for 5-Bromocinnoline.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds
Application Note:
The bromo substituent in this compound provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. By coupling this compound with various boronic acids or their esters, a diverse library of biaryl compounds can be generated. These scaffolds are prevalent in numerous approved drugs, including kinase inhibitors and other targeted therapies. The presence of the nitro and alcohol functionalities can be maintained under appropriate reaction conditions, allowing for subsequent synthetic modifications.
Experimental Protocol: Synthesis of (2-Aryl-6-nitrophenyl)methanol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq) and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (2-Aryl-6-nitrophenyl)methanol.
-
Quantitative Data Summary:
| Parameter | Suzuki-Miyaura Cross-Coupling |
| Starting Material | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst System | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent System | 1,4-Dioxane / Water |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 70-90% |
| Purity (Post-Purification) | >98% |
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for Reactions Involving (2-Bromo-6-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving (2-Bromo-6-nitrophenyl)methanol. This versatile building block, featuring a brominated and nitrated aromatic ring with a primary alcohol, serves as a valuable starting material for the synthesis of a variety of complex organic molecules relevant to pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura cross-coupling, chemoselective reduction of the nitro group, and Williamson ether synthesis.
Chemical Properties and Reactivity
This compound is an organic compound that typically appears as a pale yellow to light brown solid and is soluble in polar organic solvents.[1] Its reactivity is dictated by the three functional groups present:
-
Aryl Bromide: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures.[2]
-
Nitro Group: The strongly electron- withdrawing nitro group can be selectively reduced to an amine, providing a route to substituted anilines which are common motifs in pharmacologically active compounds.[2]
-
Primary Alcohol: The hydroxymethyl group can be readily converted into an ether via reactions like the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.
Key Experiments and Protocols
Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide of this compound and a variety of arylboronic acids. This reaction is fundamental in the synthesis of substituted biphenyls, which are prevalent in many biologically active molecules.[3][4]
A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is detailed below. This protocol is adapted from established methods for similar sterically hindered aryl bromides and may require optimization for specific substrates.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent (e.g., 1,4-Dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Data Presentation:
The following table summarizes typical conditions and expected yields for Suzuki-Miyaura reactions of analogous bromo-nitro aromatic compounds, which can serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific arylboronic acid and optimized reaction conditions.
References
Monitoring Reaction Progress: A Comparative Guide to TLC and LC-MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In chemical synthesis, particularly in the realm of drug development, monitoring the progress of a reaction is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side products. Two powerful analytical techniques widely employed for this purpose are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed comparison of these techniques, along with comprehensive protocols for their application in monitoring reaction progress.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture.[1][2] It is often the first method of choice for a quick check of reaction progress.[3] The principle of TLC involves the separation of compounds based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (the eluent).[4]
Advantages and Disadvantages of TLC
| Advantages | Disadvantages |
| Simplicity and Speed: TLC is easy to perform and can provide results in as little as 5-30 minutes.[1][5] | Limited Resolution: The separation efficiency is lower compared to other chromatographic techniques.[1][4] |
| Cost-Effective: The materials required for TLC are inexpensive.[1][2] | Not Readily Quantitative: While semi-quantitative analysis is possible, accurate quantification is challenging without specialized equipment.[6] |
| Versatility: A wide range of solvents can be used as the mobile phase, allowing for the separation of diverse compounds.[1] | Potential for Errors: Inaccurate Rf values can result from uneven solvent fronts or overlarge spots.[1] |
| Low Sample Volume: Only a small amount of the reaction mixture is needed for analysis.[7] | Cannot Differentiate Some Isomers: TLC may not be able to separate enantiomers and some other isomers.[4] |
Experimental Protocol for TLC Reaction Monitoring
Materials:
-
TLC plates (e.g., silica gel 60 F-254)[3]
-
Developing chamber with a lid[3]
-
Capillary tubes or micropipettes for spotting[3]
-
Mobile phase (eluent) - a solvent or mixture of solvents
-
Pencil
-
UV lamp (254 nm and/or 365 nm)[3]
-
Staining solution (e.g., potassium permanganate, iodine) if compounds are not UV-active
-
Reaction mixture
-
Starting material standard
-
Co-spot (a mixture of the starting material and the reaction mixture)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[8]
-
Spotting:
-
Using a capillary tube, spot a small amount of the starting material solution on the "SM" mark. The spot should be small and concentrated (1-2 mm in diameter).[5]
-
On the "RM" mark, spot a small aliquot of the reaction mixture.[9]
-
On the "Co" mark, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[10]
-
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline).[8][10]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.[8]
-
Carefully place the TLC plate in the chamber and close the lid.[8]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]
-
-
Visualization:
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
-
Quantitative Analysis with TLC
While traditionally a qualitative technique, TLC can be adapted for quantitative analysis. This is often achieved by using a densitometer to measure the intensity of the spots or by employing image analysis software to quantify the spot size and intensity.[11][12] For accurate quantification, a calibration curve is created using known concentrations of a standard.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[14] It is highly sensitive and selective, making it an indispensable tool in drug development for reaction monitoring, impurity profiling, and quantitative analysis.[15][16]
Advantages and Disadvantages of LC-MS
| Advantages | Disadvantages |
| High Sensitivity and Selectivity: Capable of detecting and quantifying compounds at very low concentrations.[16][17] | High Cost: The instrumentation is expensive to purchase, operate, and maintain.[17] |
| Provides Molecular Weight Information: The mass spectrometer provides the mass-to-charge ratio (m/z) of the components, aiding in their identification.[14] | Requires Expertise: Operating the instrument and analyzing the data requires specialized knowledge.[17] |
| Excellent for Complex Mixtures: Can resolve and analyze complex reaction mixtures with high efficiency.[18] | Matrix Effects: The sample matrix can sometimes interfere with the ionization process, affecting quantification.[18] |
| Amenable to Automation: High-throughput analysis is possible with the use of autosamplers.[19] | Destructive Technique: The sample is consumed during the analysis.[17] |
Experimental Protocol for LC-MS Reaction Monitoring
Materials:
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)[20]
-
Appropriate LC column
-
Mobile phases (e.g., water with formic acid, acetonitrile with formic acid)
-
Reaction mixture
-
Solvents for sample dilution (e.g., methanol, acetonitrile)
-
Syringe filters (if the sample contains particulates)
Procedure:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with an appropriate solvent to a concentration suitable for LC-MS analysis.
-
Filter the sample through a syringe filter to remove any solid particles.
-
-
Method Development:
-
Select an appropriate LC column and mobile phases based on the polarity of the starting materials and expected products.
-
Develop a gradient or isocratic elution method to achieve good separation of the components.
-
Optimize the mass spectrometer parameters (e.g., ionization mode, scan range, fragmentation energy) for the compounds of interest.
-
-
Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Acquire the data, which will include a chromatogram (intensity vs. retention time) and mass spectra for the eluting peaks.
-
-
Data Analysis and Interpretation:
-
Identify the peaks corresponding to the starting material, product(s), and any byproducts by their retention times and mass-to-charge ratios.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is complete when the peak for the starting material is no longer observed or its area remains constant.
-
For quantitative analysis, a calibration curve can be generated using a standard of the product.
-
Visualization of Workflows
TLC Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
LC-MS Experimental Workflow
Caption: Workflow for monitoring reaction progress using LC-MS.
Decision-Making Flowchart: TLC vs. LC-MS
Caption: Decision-making guide for choosing between TLC and LC-MS.
Conclusion
Both TLC and LC-MS are invaluable tools for monitoring reaction progress in a research and drug development setting. TLC offers a rapid, simple, and inexpensive method for qualitative assessment, making it ideal for routine checks. In contrast, LC-MS provides superior sensitivity, selectivity, and quantitative capabilities, along with structural information, which is essential for complex reactions, trace analysis, and regulatory submissions. The choice between the two techniques depends on the specific requirements of the analysis, including the need for speed, sensitivity, quantitative data, and structural elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. microbenotes.com [microbenotes.com]
- 5. evs.institute [evs.institute]
- 6. Qualitative & Quantitative Applications of TLC, Preparative TLC, PC, CC, GC - unacademy [unacademy.com]
- 7. silicycle.com [silicycle.com]
- 8. coconote.app [coconote.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for (2-Bromo-6-nitrophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-Bromo-6-nitrophenyl)methanol as a versatile intermediate in organic synthesis. The strategic placement of the bromo, nitro, and methanol functionalities on the phenyl ring allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents.
Overview of Reactivity
This compound is an organic compound characterized by a phenyl ring substituted with a bromine atom, a nitro group, and a hydroxymethyl group (-CH2OH). [1]The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, activating the aryl bromide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The hydroxyl group can participate in hydrogen bonding, affecting its solubility, and can also be a site for further chemical modification. [1]
Key Applications in Organic Synthesis
The primary applications of this compound stem from the reactivity of the C-Br bond. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the ortho-nitro group activates the C-Br bond towards substitution by a variety of nucleophiles.
-
Synthesis of Heterocyclic Compounds: Through intramolecular cyclization reactions, this compound can serve as a precursor for the synthesis of fused heterocyclic systems, such as benzofurans and other related structures.
Experimental Protocols
While specific literature examples detailing reactions starting directly from this compound are not abundant in the initial search, a protocol for a highly analogous and synthetically valuable transformation—the intramolecular O-arylation to form a seven-membered heterocyclic ether—can be proposed based on established methodologies for similar substrates. This transformation highlights the utility of this intermediate in constructing complex molecular architectures.
Synthesis of 2-Nitro-6,7-dihydrodibenzo[b,f]oxepine
This protocol describes a potential palladium-catalyzed intramolecular O-arylation of a derivative of this compound to yield a dibenzo[b,f]oxepine ring system, a core structure found in some biologically active molecules. The initial step would involve the etherification of this compound with 2-bromobenzyl bromide, followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthetic pathway to 2-Nitro-6,7-dihydrodibenzo[b,f]oxepine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 232.03 | 97% | Commercial |
| 2-Bromobenzyl bromide | 249.91 | 98% | Commercial |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 60% | Commercial |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9% | Commercial |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 98% | Commercial |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 98% | Commercial |
| Cesium carbonate (Cs₂CO₃) | 325.82 | ≥99% | Commercial |
| Anhydrous Toluene | 92.14 | ≥99.8% | Commercial |
Protocol for Step 1: Synthesis of 1-Bromo-2-(((2-bromo-6-nitrophenyl)methoxy)methyl)benzene (Intermediate Ether)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Step 2: Synthesis of 2-Nitro-6,7-dihydrodibenzo[b,f]oxepine
-
To a flame-dried Schlenk flask, add the intermediate ether (1.0 eq), cesium carbonate (2.0 eq), and palladium(II) acetate (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (3 x).
-
Add anhydrous, degassed toluene via syringe.
-
Add tri-tert-butylphosphine (0.1 eq) as a solution in toluene.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for the synthesis of 2-Nitro-6,7-dihydrodibenzo[b,f]oxepine. Actual yields may vary depending on reaction scale and optimization.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | Intermediate Ether | This compound | 75-85 | >95 | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | 2-Nitro-6,7-dihydrodibenzo[b,f]oxepine | Intermediate Ether | 60-70 | >98 | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Safety Precautions
-
This compound and related nitroaromatic and brominated compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
These application notes are intended to provide a starting point for researchers. Optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (2-Bromo-6-nitrophenyl)methanol
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of (2-Bromo-6-nitrophenyl)methanol to achieve higher yields.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
A1: Low yields in the Suzuki coupling of this compound are often attributed to a combination of steric hindrance and electronic effects. The ortho-nitro and ortho-methanol substituents create significant steric bulk around the bromine atom, which can impede key steps in the catalytic cycle.
Common Causes for Low Yield:
-
Inefficient Oxidative Addition: The steric hindrance from the ortho-substituents can make it difficult for the palladium catalyst to insert into the carbon-bromine bond, which is the first and often rate-limiting step of the catalytic cycle.
-
Difficult Reductive Elimination: The final step to form the new carbon-carbon bond can also be slowed down by steric congestion around the palladium center.
-
Catalyst Decomposition: The challenging nature of the substrate may require higher reaction temperatures, which can lead to the decomposition of the palladium catalyst before the reaction reaches completion.
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.
Q2: How can I improve the yield by optimizing the catalyst system?
A2: The choice of the palladium catalyst and, more importantly, the ligand is the most critical factor for a successful Suzuki coupling with a sterically hindered substrate like this compound. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
Recommendations:
-
Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the sterically hindered aryl bromide.[1] They also accelerate the reductive elimination step. Excellent choices include:
-
SPhos
-
XPhos
-
RuPhos
-
-
N-Heterocyclic Carbene (NHC) Ligands: These ligands have demonstrated high efficacy in couplings involving sterically demanding substrates and are a viable alternative to phosphine ligands.[1]
-
Specialized Ligands: For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos which have been developed for highly sterically hindered substrates.[1][2]
Q3: What is the optimal choice of base and solvent for this reaction?
A3: The base and solvent system plays a crucial role in the reaction's success, primarily by activating the boronic acid for the transmetalation step.
Base Selection:
-
A moderately strong base is generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for sterically hindered Suzuki couplings.[1]
-
For particularly stubborn reactions, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
Solvent Selection:
-
Aprotic polar solvents or aromatic hydrocarbons are generally good choices.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.
-
Aromatic Solvents: Toluene and xylene are effective, especially for reactions requiring higher temperatures.
Q4: Can the nitro group on my substrate interfere with the reaction?
A4: While the nitro group is electron-withdrawing and can activate the aryl bromide towards oxidative addition, it can also potentially coordinate to the palladium center or participate in side reactions under certain conditions. However, in many cases, the Suzuki coupling is tolerant of nitro groups.[3] Recent studies have even shown that nitroarenes can be used directly as electrophilic partners in Suzuki couplings, highlighting the compatibility of the nitro group with the catalytic cycle under specific conditions.[3]
Q5: How can I minimize side reactions like protodeboronation and homocoupling?
A5: These side reactions can significantly lower the yield of your desired product.
Minimizing Protodeboronation:
-
Use Milder Bases: If protodeboronation is suspected, consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can facilitate protodeboronation.
-
Use Boronate Esters: Boronic acid pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
Minimizing Homocoupling:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst can sometimes reduce the extent of homocoupling compared to Pd(II) sources that require in situ reduction.
Data Presentation
The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of sterically hindered and electron-deficient aryl bromides. This data can guide the selection of optimal reaction conditions for the coupling of this compound.
Table 1: Comparison of Catalysts, Ligands, and Bases for a Sterically Hindered Suzuki Coupling
Reaction Conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), ligand (10 mol%), Pd catalyst (5 mol%), base (2 equiv), THF (5 mL) at 60 °C for 1 h.[4]
| Entry | Palladium Catalyst | Ligand | Base | Yield (%) |
| 1 | PdCl₂ | PPh₃ | K₂CO₃ | 7 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 18 |
| 4 | Pd(PPh₃)₄ | — | K₂CO₃ | 52 |
| 5 | Pd₂(dba)₃ | — | K₂CO₃ | 0 |
| 6 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85 |
| 7 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20 |
| 8 | Pd₂(dba)₃ | DPPB | K₂CO₃ | 15 |
| 9 | Pd₂(dba)₃ | dipyridyl | K₂CO₃ | 0 |
| 10 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71 |
| 11 | Pd₂(dba)₃ | L1* | NaOH | 50 |
*L1 is a specific P-bidentate ligand referenced in the source study.
Table 2: Effect of Different Bases on Suzuki Coupling Yield
Reaction Conditions: Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Solvent, 80 °C, 12 h.
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | 95 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O (10:1) | 96 |
| 5 | NaOH | Toluene/H₂O (10:1) | 75 |
| 6 | KOH | Toluene/H₂O (10:1) | 80 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point, and optimization of specific parameters may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Degassing (Optional but Recommended): Bubble a gentle stream of inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the Suzuki-Miyaura coupling of this compound.
References
Preventing byproduct formation in (2-Bromo-6-nitrophenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions with (2-Bromo-6-nitrophenyl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical transformation of this compound, providing potential causes and actionable solutions.
Issue 1: Oxidation of the Methanol Group to an Aldehyde Leads to Low Yield and Impurities.
-
Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low yields and the formation of an unexpected carboxylic acid byproduct. How can I improve the selectivity of this reaction?
-
Answer: The over-oxidation of the aldehyde to a carboxylic acid is a common side reaction, particularly when using strong oxidizing agents or in the presence of water. To minimize this, consider the following strategies:
-
Choice of Oxidizing Agent: Employ milder and anhydrous oxidation protocols. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is less likely to cause over-oxidation compared to stronger agents like potassium permanganate or chromic acid.[1][2][3][4] The Swern oxidation is another effective method that operates under mild, anhydrous conditions, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride.[5][6][7][8][9]
-
Reaction Conditions: Ensure strictly anhydrous (water-free) conditions, as the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation to the carboxylic acid.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions.
-
Work-up Procedure: A prompt and non-aqueous work-up can help to isolate the aldehyde before it has a chance to oxidize further.
Table 1: Comparison of Oxidation Methods for Primary Alcohols to Aldehydes
-
| Oxidizing Agent | Typical Solvent | Common Byproducts | Key Considerations |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Chromium salts, Pyridinium hydrochloride | Requires anhydrous conditions to prevent over-oxidation.[1][2][3][4] |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM) | Dimethyl sulfide, CO, CO₂ | Reaction is performed at low temperatures (e.g., -78 °C). Byproducts are volatile and malodorous.[5][6][7][8][9] |
Issue 2: Reduction of the Nitro Group Yields Multiple Products.
-
Question: During the reduction of the nitro group in this compound to an amine, I am isolating a mixture of products including the desired aniline, as well as hydroxylamine and azo compounds. How can I achieve a cleaner reduction to the amine?
-
Answer: The reduction of aromatic nitro groups can proceed through various intermediates, and the final product distribution is highly dependent on the choice of reducing agent and the reaction conditions.
-
Choice of Reducing Agent:
-
For complete reduction to the amine: Catalytic hydrogenation using reagents like H₂ with Pd/C or Raney Nickel is often effective.[9] Another common method is the use of metals in acidic media, such as Fe/HCl or Sn/HCl.[10]
-
To avoid partial reduction: Reagents like sodium hydrosulfite or tin(II) chloride are also known to cleanly reduce nitroarenes to anilines.
-
-
Incompatible Reducing Agents: Be aware that strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro groups to amines, as they tend to favor the formation of azo compounds.[9]
-
Reaction Conditions: Careful control of temperature and reaction time is crucial. Incomplete reactions can lead to the isolation of intermediates like nitroso or hydroxylamine species.
Table 2: Common Reagents for Nitro Group Reduction and Their Expected Products
-
| Reducing Agent | Typical Product | Potential Byproducts |
| H₂, Pd/C | Aniline | Hydroxylamine (at lower temperatures/pressures) |
| Fe, HCl | Aniline | Iron sludge |
| SnCl₂, HCl | Aniline | Tin salts |
| Na₂S₂O₄ | Aniline | - |
| Zn, NH₄Cl | Hydroxylamine | Aniline |
| LiAlH₄ | Azo compound | Azoxy compound |
Issue 3: Williamson Ether Synthesis with this compound Results in an Elimination Byproduct.
-
Question: I am attempting to synthesize an ether from this compound via the Williamson ether synthesis by reacting its alkoxide with an alkyl halide. However, I am observing a significant amount of an alkene byproduct. What is causing this and how can I favor the desired substitution reaction?
-
Answer: The Williamson ether synthesis is an Sₙ2 reaction that competes with the E2 elimination pathway. The formation of an alkene byproduct suggests that elimination is a significant side reaction. This is particularly prevalent when using sterically hindered alkyl halides.
-
Choice of Alkyl Halide: To favor substitution over elimination, it is best to use a primary alkyl halide. Secondary alkyl halides will likely result in a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[11]
-
Reaction Temperature: Lowering the reaction temperature generally favors the Sₙ2 substitution reaction over the E2 elimination reaction.
-
Choice of Base: While a strong base is needed to form the alkoxide, using a less sterically hindered base may slightly reduce the extent of elimination.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common byproducts to expect when working with this compound?
-
Answer: The most common byproducts depend on the reaction being performed.
-
Oxidation of the alcohol: Over-oxidation to the carboxylic acid (2-bromo-6-nitrobenzoic acid) is a primary concern.
-
Reduction of the nitro group: Incomplete reduction can yield nitroso and hydroxylamine intermediates, while certain reagents can lead to condensation products like azo and azoxy compounds.
-
Nucleophilic substitution of the bromide: While the ortho-nitro group activates the ring for substitution, side reactions with difunctional nucleophiles or under harsh conditions could lead to complex mixtures.
-
Etherification of the alcohol: Elimination reactions, leading to the formation of an alkene from the alkyl halide, are a common side pathway.
-
Esterification of the alcohol: Since this is an equilibrium reaction, the presence of water can lead to the hydrolysis of the ester product back to the starting materials.
-
-
-
Question 2: How can I prevent intramolecular side reactions with this compound?
-
Answer: Intramolecular reactions, such as the displacement of the ortho-bromo group by the hydroxyl group to form a cyclic ether, are a possibility, especially under basic conditions. To mitigate this:
-
Use of a Protecting Group: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether can prevent its participation in unwanted side reactions.[12][13] The choice of protecting group should be orthogonal to the planned reaction conditions.
-
Reaction Conditions: Employing milder bases and lower reaction temperatures can reduce the likelihood of intramolecular cyclization.
-
-
-
Question 3: Are there any specific safety precautions I should take when handling this compound and its reactions?
-
Answer: Yes, standard laboratory safety precautions should be strictly followed. This compound contains nitro and bromo functionalities, which can be hazardous.[14] Many of the reagents used in its transformation, such as strong acids, bases, and oxidizing agents, are corrosive and/or toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Be particularly cautious with the byproducts of certain reactions, such as the volatile and malodorous dimethyl sulfide and the toxic carbon monoxide produced during a Swern oxidation.[5][6]
-
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of this compound to 2-Bromo-6-nitrobenzaldehyde using PCC
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) under an inert atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-Bromo-6-nitrobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction of the Nitro Group to an Amine using Fe/HCl
-
To a mixture of this compound (1.0 eq) in ethanol and water, add iron powder (3-5 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.
-
Continue to heat at reflux for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude (2-Amino-6-bromophenyl)methanol.
-
Purify by column chromatography or recrystallization.
Visualizations
Caption: Oxidation pathways of this compound.
Caption: Reduction pathways of the nitro group.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. CAS 861106-91-4: this compound [cymitquimica.com]
Common side reactions with ortho-substituted bromonitrobenzenes
Welcome to the technical support center for ortho-substituted bromonitrobenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during synthetic chemistry applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my Suzuki coupling reaction with 2-bromonitrobenzene. What are the likely causes and how can I minimize this side reaction?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides like 2-bromonitrobenzene. It often arises from competing pathways within the catalytic cycle.
Common Causes:
-
Presence of Hydride Sources: Impurities in reagents or solvents, or the decomposition of reaction components (e.g., boronic acids, bases), can generate palladium-hydride species that lead to the reduction of the aryl bromide.
-
Suboptimal Ligand Choice: Ligands that are not sufficiently electron-rich or bulky may not promote the desired cross-coupling pathway efficiently, allowing the competing hydrodehalogenation to occur.
-
High Reaction Temperatures: Elevated temperatures can sometimes favor side reactions, including the decomposition pathways that lead to hydride formation.
Troubleshooting Strategies:
-
Rigorous Deoxygenation and Inert Atmosphere: Ensure the reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere (argon or nitrogen) to prevent oxidative degradation of reagents that can lead to side reactions.[1]
-
Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), which are known to facilitate the desired oxidative addition and reductive elimination steps, thereby outcompeting the hydrodehalogenation pathway.[2]
-
Use of Additives: The addition of a mild reducing agent, like potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst), can help to minimize the concentration of Pd(II) species that may contribute to side reactions, without significantly affecting the active Pd(0) catalyst.[1][2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.[3]
Question 2: My Suzuki reaction is producing a significant amount of homocoupled product (2,2'-dinitrobiphenyl). How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid reagent is another prevalent side reaction. It is often promoted by the presence of oxygen and can be influenced by the choice of catalyst and reaction conditions.
Troubleshooting Strategies:
-
Strict Exclusion of Oxygen: Oxygen can promote the homocoupling of boronic acids. Rigorous deoxygenation of solvents and the reaction vessel by sparging with an inert gas is crucial.[1][4]
-
Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂. Pd(II) species can directly facilitate the homocoupling of the boronic acid.[2]
-
Pre-heating the Reaction Mixture: Heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes minimize homocoupling.[4]
-
Use of Additives: As with hydrodehalogenation, the addition of potassium formate has been shown to suppress homocoupling by controlling the palladium oxidation states.[2]
| Troubleshooting Summary for Cross-Coupling Side Reactions | |
| Side Reaction | Primary Causes |
| Hydrodehalogenation | Presence of hydride sources, suboptimal ligand, high temperature. |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalysts. |
Experimental Protocol: General Method for Minimizing Homocoupling in Suzuki Coupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
2-Bromonitrobenzene (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%)
-
Finely powdered and dried base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask with a magnetic stir bar, add the 2-bromonitrobenzene, arylboronic acid, and powdered base.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the deoxygenated solvent via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring.[5]
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium precatalyst to the reaction flask.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Purify the crude product by flash column chromatography.[5]
-
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: During a nucleophilic substitution reaction on 2-bromonitrobenzene, I am observing the reduction of the nitro group to an amino group. How can I prevent this?
Answer: The reduction of the nitro group is a potential side reaction in SNAr chemistry, especially if the nucleophile or other reagents have reducing properties, or if certain metal catalysts are used.
Common Causes:
-
Reducing Nucleophiles/Reagents: Some nucleophiles or additives can act as reducing agents. For example, certain sulfur-containing nucleophiles or the use of metallic iron powder in acidic media for other purposes can lead to nitro group reduction.[6]
-
Catalytic Hydrogenation Conditions: If the reaction is performed under conditions that could inadvertently lead to catalytic hydrogenation (e.g., presence of a palladium catalyst and a hydrogen source), the nitro group is susceptible to reduction.
Troubleshooting Strategies:
-
Chemoselective Reagents: Choose reagents that are known to be chemoselective for the SNAr reaction without affecting the nitro group. For controlled reductions, specific systems like iron powder in water under mild conditions have been developed for their chemoselectivity.[6]
-
Avoid Harsh Reducing Agents: Scrutinize all reaction components to ensure none have significant reducing potential under the reaction conditions.
-
Control of Reaction Atmosphere: If using a transition metal that could potentially catalyze hydrogenation, ensure the exclusion of hydrogen gas.
| Chemoselective Reduction of Nitroarenes | |
| Reagent System | Selectivity |
| Iron powder in water | High chemoselectivity for nitro group reduction, leaving other functional groups like esters and nitriles intact. |
| Iron(III) catalyst with silane | Chemoselective for nitro groups over ketones, esters, amides, nitriles, and aryl halides. |
| Diboronic acid / 4,4'-bipyridyl | Metal-free, rapid, and highly chemoselective reduction of aromatic nitro compounds at room temperature. |
Category 3: Intramolecular Rearrangements
Question 4: I am working with a derivative of 2-bromonitrobenzene that also contains a nucleophilic group, and I suspect a Smiles rearrangement is occurring. How can I confirm and potentially avoid this?
Answer: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. It is facilitated by an activated aromatic ring, which is the case for ortho-substituted bromonitrobenzenes.
Conditions Favoring Smiles Rearrangement:
-
Presence of an Internal Nucleophile: The substrate must contain a nucleophilic group (e.g., -OH, -NHR, -SH) connected by a suitable linker to the atom attached to the aromatic ring.
-
Activated Aromatic Ring: The nitro group in the ortho (or para) position activates the ring for the necessary ipso-substitution.
-
Basic Conditions: A base is typically required to deprotonate the nucleophilic group, initiating the rearrangement.
Troubleshooting and Control:
-
Protecting Groups: Protect the internal nucleophilic group (e.g., -OH or -NHR) before carrying out the intended reaction to prevent it from initiating the rearrangement.
-
Reaction Conditions: If possible, perform the desired transformation under neutral or acidic conditions to avoid deprotonation of the internal nucleophile.
-
Strategic Synthesis Design: Alter the synthetic route to avoid having the activated ring and the tethered nucleophile present in the molecule at the same time under basic conditions.
Visualizations
Caption: Troubleshooting workflow for common side reactions in cross-coupling.
Caption: Logical pathway for the Smiles rearrangement side reaction.
References
Technical Support Center: Optimizing Conditions for (2-Bromo-6-nitrophenyl)methanol
Welcome to the technical support center for (2-Bromo-6-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how do they influence its chemistry?
A1: this compound has three primary reactive sites:
-
Hydroxyl Group (-CH₂OH): This primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. The acidity of the hydroxyl proton is increased by the electron-withdrawing nitro group.
-
Bromo Group (-Br): The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr), especially due to the activating effect of the ortho-nitro group. It is also a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack and influences the acidity of the benzylic protons. It can be reduced to an amino group under certain conditions.
The interplay of these functional groups allows for a variety of synthetic transformations, but also necessitates careful optimization of reaction conditions to achieve selectivity.
Q2: How do I choose an appropriate solvent for reactions with this compound?
A2: this compound is a solid that is soluble in polar solvents.[1] The choice of solvent will depend on the specific reaction being performed:
-
For reactions involving the hydroxyl group (e.g., etherification): Polar aprotic solvents like DMF, DMSO, or THF are generally suitable as they can dissolve the starting material and the commonly used bases (e.g., NaH, K₂CO₃).
-
For Suzuki-Miyaura cross-coupling: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous basic solution is typically employed.[2]
-
For oxidation reactions: Chlorinated solvents like dichloromethane (DCM) or ethereal solvents are common, depending on the oxidizing agent.
-
For nucleophilic aromatic substitution: Polar aprotic solvents such as DMF, DMSO, or NMP are preferred as they can stabilize the charged intermediate (Meisenheimer complex).
Q3: What are the common impurities that might be present in this compound and how can I detect them?
A3: Common impurities may arise from the synthesis of this compound, which often involves the bromination and nitration of a benzyl alcohol precursor. Potential impurities could include isomers (e.g., other bromo-nitro isomers), the corresponding benzaldehyde or benzoic acid derivatives from over-oxidation, or unreacted starting materials.
These impurities can be detected and characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the main product and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
Troubleshooting Guides
Oxidation of the Hydroxyl Group
Problem: Low yield or incomplete conversion when oxidizing this compound to the corresponding aldehyde.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Oxidizing Agent | For the selective oxidation of a primary alcohol to an aldehyde, milder oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Consider using pyridinium chlorochromate (PCC) in DCM or a Swern oxidation (oxalyl chloride, DMSO, triethylamine) at low temperatures. TEMPO-catalyzed oxidations are also a good option. |
| Suboptimal Reaction Temperature | Oxidation reactions can be sensitive to temperature. If the reaction is sluggish, a slight increase in temperature may be necessary. Conversely, if over-oxidation is observed, lowering the temperature is recommended. |
| Decomposition of Starting Material | The presence of the nitro group can make the molecule sensitive to harsh reaction conditions. Avoid strongly acidic or basic conditions if possible. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents, as water can interfere with many oxidizing agents. |
Etherification of the Hydroxyl Group (Williamson Ether Synthesis)
Problem: Low yield of the desired ether when reacting this compound with an alkyl halide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Base | The hydroxyl group needs to be deprotonated to form the more nucleophilic alkoxide. A strong base like sodium hydride (NaH) is often effective. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times. |
| Inappropriate Solvent | A polar aprotic solvent like THF or DMF is recommended as it will dissolve the starting material and the base, and it will not protonate the alkoxide intermediate. |
| Steric Hindrance | If the alkyl halide is sterically hindered (secondary or tertiary), the competing E2 elimination reaction may become significant, leading to the formation of an alkene byproduct. Whenever possible, use a primary alkyl halide. |
| Side Reaction at the Bromo Position | Under strongly basic conditions, nucleophilic aromatic substitution at the bromine position can occur. Using a milder base or lower temperatures can help to minimize this side reaction. |
Suzuki-Miyaura Cross-Coupling at the Bromo Position
Problem: Poor yield or no product formation in the Suzuki-Miyaura coupling of this compound with a boronic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. It is often necessary to use a pre-catalyst or to generate the active Pd(0) species in situ. The choice of ligand is also crucial; phosphine ligands like SPhos or XPhos are often effective for sterically hindered substrates. |
| Inadequate Base | A base is required to activate the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome and should be screened. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The solvents should be degassed to remove oxygen, which can deactivate the palladium catalyst. |
| Hydroxyl Group Interference | The free hydroxyl group might coordinate to the palladium center, inhibiting catalysis. Protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary. |
Experimental Protocols
General Protocol for Oxidation to (2-Bromo-6-nitrophenyl)carbaldehyde
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation (Etherification)
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflows for common reactions of this compound.
Caption: Troubleshooting logic for common issues in reactions with this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with (2-Bromo-6-nitrophenyl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered during chemical reactions involving (2-Bromo-6-nitrophenyl)methanol.
Troubleshooting Guide
This guide provides a structured question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of this compound
-
Question: My reaction shows little to no consumption of the starting material. What are the likely catalyst-related causes?
-
Answer: This is a common symptom of catalyst inactivity. The primary causes include:
-
Catalyst Poisoning: The nitro group and the bromine atom on the reactant, or impurities in the reagents and solvents (e.g., sulfur, water), can act as poisons by strongly binding to the active sites of the catalyst, rendering it ineffective.[1][2]
-
Inactive Catalyst: The catalyst may have been improperly activated or may have degraded during storage (e.g., oxidation of a palladium(0) catalyst).
-
Inappropriate Reaction Conditions: The temperature may be too low for the catalyst to be active, or the chosen solvent and base may not be optimal for the catalytic cycle.[3]
-
Issue 2: Reaction Starts but Stalls Before Completion
-
Question: The reaction proceeds initially but stops before all the starting material is consumed. Why is this happening?
-
Answer: A stalling reaction often points to catalyst deactivation during the process. Potential causes include:
-
Thermal Degradation: Many cross-coupling reactions require elevated temperatures, which can lead to the aggregation of the metal catalyst into larger, less active particles (e.g., formation of palladium black).[2] This process, known as sintering, reduces the active surface area of the catalyst.[4]
-
Ligand Degradation: In reactions employing ligands (e.g., phosphine ligands with palladium catalysts), the ligands can degrade at higher temperatures or in the presence of trace oxygen, leaving the metal center unprotected and prone to aggregation.[2]
-
Fouling: Byproducts of the reaction can deposit on the catalyst surface, blocking active sites. This is also referred to as coking, especially when carbonaceous materials are involved.[4][5]
-
Issue 3: Inconsistent Yields Between Batches
-
Question: I am observing significant variability in product yield from one experiment to the next, even with the same procedure. What could be the cause?
-
Answer: Inconsistent yields are often traced back to subtle variations in the reaction setup that affect the catalyst's performance:
-
Variable Purity of Reagents: Different batches of this compound, other reactants, or solvents may contain varying levels of impurities that can poison the catalyst.[1]
-
Atmosphere Control: Inconsistent degassing of solvents or inadequate inert atmosphere can lead to variable levels of oxygen, which can deactivate many catalysts, particularly palladium-based ones.[3]
-
Mixing: In heterogeneous reactions, inconsistent stirring can lead to poor contact between the reactants and the catalyst, resulting in variable reaction rates and yields.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Given the structure of this compound, palladium-based catalysts are most commonly employed for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which utilize the bromo-substituent.[3][6]
Q2: How do the nitro and bromo groups on the substrate affect catalyst stability?
A2: The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, potentially facilitating oxidative addition in a palladium catalytic cycle.[6] However, the nitrogen and oxygen atoms of the nitro group can also coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[2][3] The bromine atom is the reactive site for cross-coupling but can also be involved in the formation of inactive catalyst complexes.
Q3: What is "palladium black" and how can I prevent its formation?
A3: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[2] Its formation is a common catalyst deactivation pathway. To prevent it, you can:
-
Use an appropriate ligand-to-metal ratio to keep the palladium in a soluble, active complex.
-
Avoid excessively high reaction temperatures.[2]
-
Ensure a properly inert atmosphere to prevent ligand oxidation.
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.[7]
-
Fouling/Coking: Catalysts deactivated by the deposition of organic material can often be regenerated by washing with appropriate solvents or by calcination (heating in air) to burn off the deposits.[5][8]
-
Poisoning: Regeneration from poisoning is more challenging. If the poison is weakly adsorbed, it might be removed by washing. Strong, irreversible poisoning is often permanent.[9][10]
-
Sintering: Regeneration from thermal degradation is generally not possible as it involves a structural change in the catalyst.[7]
Quantitative Data Summary
| Parameter | Typical Range | Impact on Catalyst Stability | Troubleshooting Recommendations |
| Catalyst Loading (mol%) | 0.5 - 5 | Higher loading can compensate for some deactivation but increases cost. | Start with a standard loading (e.g., 1-2 mol%) and increase if deactivation is suspected. |
| Ligand:Metal Ratio | 1:1 to 4:1 | An insufficient amount can lead to catalyst precipitation. Excess ligand can sometimes inhibit the reaction.[1] | Optimize the ratio; a 2:1 ratio is a common starting point for many phosphine ligands. |
| Temperature (°C) | 80 - 120 | Higher temperatures increase reaction rates but also accelerate catalyst decomposition and ligand degradation.[2] | Use the lowest temperature at which a reasonable reaction rate is observed. |
| Solvent Purity | Anhydrous, Degassed | Traces of water and oxygen can poison the catalyst and degrade ligands.[2] | Use freshly distilled or commercially available anhydrous, degassed solvents. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect catalyst solubility and stability. | Screen different bases to find the optimal one for your specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand)[3]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)[3]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (e.g., 2 mol%) and any necessary ligand under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Regeneration of a Fouled Solid-Supported Catalyst
This protocol describes a general method for regenerating a heterogeneous catalyst that has been deactivated by the deposition of organic residues.
Procedure:
-
Recovery: Separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed species. A typical sequence might be:
-
The reaction solvent (to remove residual reactants and products).
-
A more polar solvent like acetone or ethanol.[5]
-
A non-polar solvent like hexane to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-100 °C) until a constant weight is achieved.[8]
-
Calcination (if necessary): For non-thermolabile catalysts deactivated by stubborn carbonaceous deposits, calcination can be effective. Place the dried catalyst in a furnace and heat under a slow flow of air or a diluted oxygen/nitrogen mixture to a temperature of 300-500 °C for 2-4 hours to burn off the deposits.[5][8]
-
Cooling and Storage: Cool the catalyst to room temperature under an inert gas stream and store it in a desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst regeneration [catalystseurope.org]
- 8. benchchem.com [benchchem.com]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (2-Bromo-6-nitrophenyl)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (2-bromo-6-nitrophenyl)methanol by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for the purification of this compound?
A1: Silica gel is the most common and suitable stationary phase for the purification of polar aromatic compounds like this compound. Its slightly acidic nature is generally compatible with this type of molecule.
Q2: How do I choose the right solvent system (eluent) for the column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If this compound or polar impurities are not moving, you need to increase the polarity of your eluent. You can try a more polar solvent system, such as dichloromethane/methanol. Start with a small percentage of methanol (1-5%) and gradually increase it.
Q4: I am observing streaking or tailing of my compound spot on the TLC plate and column fractions. What could be the cause?
A4: Streaking can be caused by several factors:
-
Compound Overload: You may be loading too much sample onto the TLC plate or the column.
-
Inappropriate Solvent: The chosen solvent system may not be optimal for your compound, causing it to interact too strongly with the silica gel.
-
Compound Degradation: Although not commonly reported for this specific molecule, some nitro-aromatic compounds can be sensitive to the acidic nature of silica gel.
To resolve this, try loading a more dilute sample and experiment with different solvent systems. If degradation is suspected, you can use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.
Q5: The separation of my desired product from a close-running impurity is poor. How can I improve the resolution?
A5: To improve separation:
-
Optimize the Solvent System: Use a shallower gradient or an isocratic elution with a solvent system that gives a larger difference in Rf values between your product and the impurity.
-
Column Dimensions: Use a longer, narrower column to increase the surface area and improve separation.
-
Flow Rate: A slower flow rate can also enhance resolution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Recovery of Product | The compound is either too strongly adsorbed to the silica gel or has eluted very quickly in the solvent front. | - Flush the column with a highly polar solvent (e.g., 100% methanol) to check for strongly retained compounds. - Concentrate all fractions, including the initial solvent front, and analyze by TLC. |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel slurry. - A sudden change in solvent polarity. | - Ensure the silica gel is packed uniformly as a slurry without any air bubbles. - When running a gradient, increase the polarity of the eluent gradually. |
| Co-elution of Impurities | The chosen eluent system has insufficient selectivity for the separation. | - Perform a thorough TLC analysis with various solvent systems to find one that provides baseline separation. - Consider using a different combination of solvents (e.g., toluene/ethyl acetate). |
| Product is Contaminated with Silica | Use of highly polar solvents like methanol can sometimes cause a small amount of silica to dissolve and elute with the product. | - If using methanol, use it in a low percentage (e.g., <10%) with a less polar co-solvent like dichloromethane. - After evaporation, dissolve the product in a suitable organic solvent and filter through a syringe filter to remove any fine silica particles. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline. The exact solvent system and fractions to collect should be determined by preliminary TLC analysis of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., from 9:1 to 1:1 ratio).
-
The ideal solvent system will give an Rf value of approximately 0.2-0.4 for this compound and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, collecting fractions in separate tubes.
-
If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for separating moderately polar compounds. |
| Dichloromethane / Hexane (1:1 to 100% DCM) | Medium | For compounds that are not soluble enough in hexane/ethyl acetate. |
| Dichloromethane / Methanol (99:1 to 95:5) | High | For eluting highly polar compounds. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
Technical Support Center: Synthesis of (2-Bromo-6-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-6-nitrophenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guides & FAQs
Q1: My reduction of 2-bromo-6-nitrobenzaldehyde is incomplete, and I observe the presence of the starting material in the crude product. What could be the issue?
A1: Incomplete reduction is a common issue and can be attributed to several factors:
-
Insufficient Reducing Agent: Ensure that at least a stoichiometric equivalent of the reducing agent, such as sodium borohydride (NaBH₄), is used. It is often advisable to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh batch of the reducing agent for optimal results.
-
Low Reaction Temperature: While the reaction is typically performed at low temperatures (0-25 °C) to control selectivity, a temperature that is too low can significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of the reducing agent.
-
Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
Q2: I am observing a significant amount of a byproduct with a different polarity compared to the desired this compound. What could this impurity be?
A2: The formation of byproducts can occur due to side reactions. A common byproduct in the reduction of nitro-substituted aldehydes is the corresponding amine, formed from the reduction of the nitro group. While sodium borohydride is generally chemoselective for aldehydes and ketones over nitro groups, this selectivity can be influenced by the reaction conditions.
To minimize the formation of the amino byproduct:
-
Maintain a low reaction temperature.
-
Avoid prolonged reaction times once the starting aldehyde has been consumed.
-
Consider using a milder reducing agent if the nitro group reduction is persistent.
Q3: The crude product is a dark-colored oil or solid. How can I decolorize it?
A3: The presence of color in the crude product is often due to minor, highly colored impurities. These can often be removed by treating a solution of the crude product with activated charcoal.
-
Procedure: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir or gently heat the mixture for a short period. Filter the mixture through a pad of celite to remove the charcoal. The resulting filtrate should be significantly less colored. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the overall yield.
Q4: I am having difficulty purifying this compound by column chromatography. The product is eluting with impurities. What can I do?
A4: Effective purification by column chromatography depends on the proper choice of the stationary and mobile phases.
-
Solvent System Optimization: Before running the column, optimize the solvent system using TLC. The ideal eluent system should provide a good separation between the desired product (Rf value of ~0.3-0.4) and any impurities. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, gradually increasing the polarity of the mobile phase.
-
Sample Loading: For optimal separation, load the crude product onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel.
Q5: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This can be addressed by:
-
Adjusting the Solvent System: The chosen solvent may be too good a solvent for the compound, or the solution may be too concentrated. Try using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. A co-solvent system (e.g., ethanol/water or dichloromethane/hexanes) can be effective.
-
Slowing Down the Cooling Process: Rapid cooling can promote oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.
Quantitative Data on Purification
The following table provides a hypothetical summary of the expected purity levels of this compound before and after purification by common laboratory techniques. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Purity of Crude Material (%) | Expected Purity after Purification (%) |
| Column Chromatography | 75 - 90 | > 98 |
| Recrystallization | 80 - 95 | > 99 |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 2-bromo-6-nitrobenzaldehyde to this compound using sodium borohydride.
Materials:
-
2-bromo-6-nitrobenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-6-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Technical Support Center: Troubleshooting Functionalization Reactions
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low conversion rates in functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My functionalization reaction has a very low or no yield. What are the first steps I should take to troubleshoot this?
A1: When faced with a low or non-existent yield, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup.
-
Reagent Integrity: Confirm the purity and integrity of your starting materials, reagents, and solvents. Many catalysts, especially those used in C-H activation, are sensitive to air and moisture.[1] Ensure all reagents are properly stored and handled, using anhydrous solvents when necessary.[1] A thorough characterization of starting materials is essential to provide a baseline for comparison with your functionalized products.[2][3]
-
Reaction Setup: Double-check your reaction setup for any leaks, especially if gaseous reagents are involved. Ensure that the stirring is adequate to allow for proper mixing of all components.[4]
-
Reaction Monitoring: Actively monitor the reaction's progress using appropriate analytical techniques like TLC, GC-MS, NMR, or in-situ methods like FT-IR.[1][5][6][7][8] This will help determine if the reaction is proceeding slowly or not at all.
Q2: How do I identify if the issue lies with my starting materials or reagents?
A2: Problems with starting materials and reagents are a frequent cause of poor reaction outcomes.
-
Purity Analysis: Re-characterize your starting materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their identity and purity. Impurities can sometimes act as catalyst poisons.[1]
-
Substrate Reactivity: Consider the inherent reactivity of your substrate. Some functionalization reactions are highly specific. For instance, the Gattermann-Koch reaction is most effective on electron-rich aromatic hydrocarbons and will not work on deactivated rings like nitrobenzene.[4]
-
Reagent Stability: Ensure that your reagents have not degraded. For example, Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture and will become inactive if contaminated.[4]
Q3: My conversion rate is low. How can I optimize the reaction conditions?
A3: Optimizing reaction conditions is a critical step to improve yield.[9][10][][12] Key parameters to investigate include:
-
Temperature: The reaction temperature significantly impacts the rate.[13][14] While higher temperatures can increase the rate, excessive heat can lead to catalyst decomposition or unwanted side reactions.[1][15] A systematic screening of temperatures is often necessary to find the optimal balance.
-
Concentration: The concentration of reactants affects collision frequency.[13][14] Increasing the concentration may improve the reaction rate, but in some cases, it can lead to aggregation or side reactions.[16]
-
Solvent: The choice of solvent can dramatically influence the reaction's success.[1][17] The polarity of the solvent can affect the stability of reactants and transition states.[17][18][19] Some reactions may benefit from unconventional solvents like hexafluoroisopropanol (HFIP).[20]
-
Catalyst and Ligand: The catalyst and any associated ligands are central to the reaction's efficiency and selectivity.[1] Screening different catalysts and ligands with varying steric and electronic properties can lead to significant improvements.[1]
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: slow reaction rate. Too high: catalyst decomposition, side reactions. | Screen a range of temperatures to find the optimum.[1] |
| Concentration | Too low: insufficient molecular collisions. Too high: potential for side reactions or insolubility. | Experiment with varying reactant concentrations.[10][13] |
| Solvent | Inappropriate polarity affecting reactant/transition state stability. | Test a variety of solvents with different polarities.[1][17] |
| Catalyst/Ligand | Suboptimal catalyst or ligand for the specific substrate. | Screen a library of catalysts and ligands.[1] |
Q4: I suspect my catalyst is deactivating. What are the common causes and how can I prevent this?
A4: Catalyst deactivation is a common problem that can halt a reaction prematurely.[21][22]
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[1] For example, lead, phosphorus, and zinc can poison palladium catalysts.[1] Purifying starting materials and using high-purity solvents can mitigate this.
-
Thermal Degradation: High temperatures can cause the catalyst to decompose or sinter, leading to a loss of active surface area.[22] It's important to determine the minimum temperature required for efficient conversion.[1]
-
Fouling: The deposition of byproducts, such as coke, on the catalyst surface can block active sites.[22]
-
Leaching: In heterogeneous catalysis, the active metal can leach from the support into the solution.
To address catalyst deactivation, consider using a fresh batch of catalyst, purifying all reagents, and optimizing the reaction temperature.[1][23] In some cases, a reactivation protocol, such as treatment with an oxidizing agent for a reduced palladium catalyst, may be possible.[23]
Q5: How does steric hindrance affect my functionalization reaction?
A5: Steric hindrance, or the spatial arrangement of atoms in a molecule, can significantly impact reaction rates.[24][25][26][27]
-
Access to the Reaction Center: Bulky functional groups near the reaction site can physically block the approach of reagents, slowing down or preventing the reaction.[25][28] This is a critical consideration in reactions like the SN2 mechanism.[25]
-
Substrate Suitability: Highly substituted or sterically congested substrates may require more forcing reaction conditions or specialized catalysts with smaller ligands to achieve good conversion.
-
Regioselectivity: Steric hindrance can also influence the regioselectivity of a reaction, favoring functionalization at a less hindered position.
If you suspect steric hindrance is an issue, you might consider using a less bulky substrate if possible, or screening different catalysts and ligands to find a combination that can accommodate the sterically demanding environment.
Experimental Protocols
Protocol 1: General Procedure for a Trial C-H Functionalization Reaction
This protocol provides a general workflow for setting up and monitoring a C-H functionalization reaction.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 eq), the coupling partner (1.2 eq), the catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, toluene) via syringe.[1]
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature. Stir the mixture vigorously for the specified reaction time.
-
Monitoring: Periodically take small aliquots from the reaction mixture under an inert atmosphere and analyze them by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][29][30][31][32]
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Deactivation Test
This protocol helps determine if catalyst deactivation is occurring during the reaction.
-
Initial Reaction: Set up the reaction as described in Protocol 1 and monitor its progress.
-
Stalled Reaction: If the reaction stalls before reaching full conversion, add a second charge of the catalyst (and ligand, if applicable) to the reaction mixture under an inert atmosphere.
-
Monitor Progress: Continue to monitor the reaction. If the reaction rate increases after the second addition, it is a strong indication that the initial catalyst charge had deactivated.
-
Analysis: If catalyst deactivation is confirmed, investigate potential causes such as impurities in the starting materials or solvent, or sub-optimal reaction temperature.
Visual Guides
Caption: A logical flowchart for troubleshooting low conversion rates.
Caption: A generalized experimental workflow for a functionalization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of emerging 2D materials after chemical functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 12. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 13. Understanding the Effects of Temperature and Concentration on Reaction Rates - Info by Matt Cole [infobymattcole.com]
- 14. The effect of concentration and temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent effects - Wikipedia [en.wikipedia.org]
- 18. Solvation effects on reactions | PPTX [slideshare.net]
- 19. youtube.com [youtube.com]
- 20. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 21. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 22. ammoniaknowhow.com [ammoniaknowhow.com]
- 23. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. m.youtube.com [m.youtube.com]
- 28. reddit.com [reddit.com]
- 29. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Work-up - Wikipedia [en.wikipedia.org]
- 31. How To Run A Reaction [chem.rochester.edu]
- 32. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Steric Hindrance from Ortho Substituents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage the effects of steric hindrance from ortho substituents in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with sterically hindered molecules, particularly in cross-coupling reactions.
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is failing or giving low yields with an ortho-substituted substrate. What steps can I take to improve the outcome?
Answer: Low yields in cross-coupling reactions involving ortho-substituted substrates are a common problem, often stemming from the steric bulk hindering key steps like oxidative addition. Here is a systematic approach to troubleshoot this issue:
-
Optimize Reaction Conditions:
-
Temperature and Time: Increase the reaction temperature and/or extend the reaction time.[1] For thermally sensitive compounds, high-pressure reactors can facilitate reactions above normal reflux temperatures, enhancing rates and yields.[2] High-temperature reactions can sometimes overcome steric barriers, although this can also lead to different reaction pathways.[3][4]
-
Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). Electron-rich and sterically demanding aryl bromides often require higher catalyst amounts.[5]
-
-
Modify the Catalyst System:
-
Ligand Selection: This is often the most critical factor. For sterically demanding substrates, standard ligands like PPh₃ may be ineffective. Switch to specialized ligands designed to promote reactions at hindered centers:
-
Bulky, Electron-Rich Phosphines: Buchwald-type biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) are highly effective for coupling ortho-substituted aryl halides.[6][7]
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands are powerful catalysts for the amination of challenging aryl halides.[8]
-
-
Metal Precursor: Ensure you are using an appropriate palladium precursor. Both Pd(0) and Pd(II) sources are common, and their effectiveness can be ligand- and substrate-dependent.[8][9]
-
-
Change Solvents and Bases:
-
Solvent: The choice of solvent can influence reaction rates and selectivity.[1] For Sonogashira couplings, switching from THF to a solvent like DMF or using neat triethylamine can be beneficial.[10][11]
-
Base: The base is crucial for activating the coupling partners, particularly in Suzuki and Buchwald-Hartwig reactions.[12][13] A stronger base or a different type of base (e.g., switching from an inorganic carbonate like K₂CO₃ to an organic base like DBU or a phosphate base like K₃PO₄) may be required.
-
Question: My reaction produces a mixture of ortho and para isomers. How can I increase the regioselectivity to favor the para product?
Answer: Achieving high regioselectivity is challenging when electronic effects direct substitution to both the ortho and para positions.[14][15] You can exploit steric hindrance to favor the less-crowded para position.
-
Increase Steric Bulk of Reagents:
-
Bulky Electrophile: Use a larger or more sterically demanding electrophile. Its size will make it more difficult to approach the sterically crowded ortho position, thereby increasing the proportion of the para product.[1]
-
Bulky Catalyst: In reactions like Friedel-Crafts, a bulky Lewis acid can form a complex with the existing directing group, further increasing the steric barrier at the ortho position.[1]
-
-
Modify Reaction Conditions:
-
Temperature: Adjusting the temperature can influence the product distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable isomer, which is frequently the para product due to reduced steric strain.[1]
-
Shape-Selective Catalysis: Employing shape-selective catalysts, such as zeolites, can favor the formation of the less bulky para isomer by sterically excluding the transition state that leads to the ortho product.[1]
-
Frequently Asked Questions (FAQs)
Question: What is the "ortho effect," and how does it impact molecular properties?
Answer: The "ortho effect" refers to the unique influence exerted by a substituent at the ortho position that is not observed with identical substituents at the meta or para positions. This effect is primarily caused by steric hindrance and localized electronic interactions.[16]
-
Acidity of Benzoic Acids: An ortho-substituted benzoic acid is typically a stronger acid than its meta and para isomers. Steric hindrance from the ortho group forces the carboxylic acid group to twist out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, making the carboxylate conjugate base more stable and thus increasing acidity.[16]
-
Basicity of Anilines: An ortho-substituted aniline is generally a weaker base than its isomers. When the amino group is protonated, it attempts to change its hybridization from sp² to sp³, becoming non-planar. An ortho substituent sterically hinders this change, destabilizing the resulting conjugate acid and thus reducing the aniline's basicity.[16]
Question: How can I quantitatively predict or measure the steric impact of an ortho substituent?
Answer: Several experimental and computational methods are used to quantify steric effects:
-
Experimental and Model-Based Parameters:
-
Taft Steric Parameter (E's): A quantitative measure of steric effects derived from reaction rates.[17]
-
Tolman Cone Angle (θ): Used primarily for phosphine ligands, it measures the solid angle occupied by a ligand at the metal center.[18]
-
A-Values: Measure the steric bulk of a substituent based on the axial-equatorial equilibrium of monosubstituted cyclohexanes.[17]
-
-
Computational Chemistry:
-
Ligand Repulsive Energies (ER): Calculated using molecular mechanics, ER values provide a reliable measure of the steric size of a substituent.[17]
-
Buried Volume (%VBur): A DFT-based calculation that determines the percentage of the volume around a metal center occupied by a ligand, offering a precise quantification of steric hindrance.[19] Computational tools are increasingly used to predict how ligand modifications can influence stereoselectivity and reaction outcomes.[19][20]
-
Data Presentation
The steric bulk of a substituent directly influences the regioselectivity of electrophilic aromatic substitution. Larger substituents hinder attack at the adjacent ortho positions, leading to a higher proportion of the para product.
Table 1: Effect of ortho-Substituent Size on Product Distribution in the Nitration of Monosubstituted Benzenes
| Substituent (Y in C₆H₅Y) | Relative Rate (vs. Benzene) | % ortho Product | % meta Product | % para Product |
| -CH₃ | 25 | 58 | 5 | 37 |
| -CH₂CH₃ | 24 | 49 | 4 | 47 |
| -CH(CH₃)₂ | 18 | 22 | 8 | 70 |
| -C(CH₃)₃ | 15 | 12 | 8 | 80 |
| -Cl | 0.033 | 30 | 1 | 69 |
| -Br | 0.030 | 37 | 1 | 62 |
| -NO₂ | 6 x 10⁻⁸ | 6 | 93 | 1 |
Data sourced from Roberts and Caserio, as presented in Chemistry LibreTexts.[21] The table shows that as the alkyl group size increases from methyl to tert-butyl, the percentage of the ortho product decreases significantly due to steric hindrance.[22]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered ortho-Substituted Aryl Bromide
This protocol is a general guideline for coupling an ortho-substituted aryl bromide with an arylboronic acid, a common challenge in medicinal chemistry.[23]
Materials:
-
ortho-Substituted Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 ratio, 5 mL)
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the ortho-substituted aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4.5 mL of 1,4-dioxane and 0.5 mL of water).
-
Catalyst Addition: Add the palladium catalyst (0.05 mmol) to the mixture. If the catalyst is air-sensitive, perform this addition in a glovebox or under a strong counterflow of inert gas.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[24]
Visualizations
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. asynt.com [asynt.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ortho effect - Wikipedia [en.wikipedia.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
How to avoid protodeboronation in Suzuki reactions with boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki reactions?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid) is cleaved and replaced by a carbon-hydrogen bond. This process consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the yield of the desired cross-coupled product and complicates purification.
Q2: How can I tell if protodeboronation is occurring in my reaction?
You can identify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂). This will likely be accompanied by a lower-than-expected yield of your desired product and unreacted aryl halide.
Q3: What are the main factors that promote protodeboronation?
Several factors can accelerate the rate of protodeboronation:
-
Substrate Structure: Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl derivatives) are highly susceptible to this side reaction.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeboronation. The presence of water can also contribute as it can act as a proton source.
-
Choice of Base: The type and strength of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.
-
Ligand Choice: Recent studies have shown that bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[2][3][4]
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues related to protodeboronation.
Issue 1: Significant amount of protodeboronated byproduct is observed.
This is the most direct indication that the protodeboronation pathway is competing effectively with your desired Suzuki coupling.
Possible Causes & Solutions:
-
Inappropriate Base Selection: Strong bases can accelerate protodeboronation.
-
Solution: Switch to a milder base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxide bases.
-
-
High Reaction Temperature: Elevated temperatures can favor the protodeboronation side reaction.
-
Solution: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is often recommended. If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.
-
-
Inefficient Catalytic System: A slow Suzuki coupling reaction will leave the boronic acid exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation.
-
Solution:
-
Increase the catalyst loading to accelerate the desired reaction.
-
Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands, which are known to promote efficient cross-coupling.[5]
-
Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps in the catalytic cycle.
-
-
-
Presence of Excess Water: Water can act as a proton source for protodeboronation.
-
Solution: Use anhydrous solvents and reagents. While a small amount of water can be beneficial for some Suzuki couplings, minimizing its presence is often advantageous when dealing with sensitive substrates.
-
Issue 2: Low yield of the desired product, even with a stable boronic ester.
Even when using more stable boronic esters, low yields can be a result of issues with the catalytic cycle or reaction conditions that inadvertently promote side reactions.
Possible Causes & Solutions:
-
Poor Catalyst Activity or Deactivation: The catalyst may not be active enough or could be deactivating over the course of the reaction.
-
Solution:
-
Ensure an inert atmosphere by thoroughly degassing the solvent and reagents and maintaining the reaction under nitrogen or argon to prevent catalyst oxidation.
-
Use fresh, high-purity catalyst and ligands.
-
A modest increase in catalyst loading may improve conversion.
-
-
-
Formation of Homocoupling Side Products: Homocoupling of the boronic acid or the aryl halide can compete with the desired cross-coupling.
-
Solution:
-
Ensure a strictly inert atmosphere, as oxygen can promote homocoupling.
-
Adjust the stoichiometry, for instance, by using a slight excess of the boronic acid derivative.
-
Lowering the reaction temperature may reduce the rate of homocoupling.
-
-
Data Presentation: Comparative Performance of Reagents
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki reactions, particularly concerning the yield of the desired product versus the protodeboronated byproduct.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Product Yield (%) | Notes |
| Inorganic Bases | Generally provide higher yields compared to organic bases under typical conditions. | |
| Na₂CO₃ | 95% | Often a good starting choice, effective and inexpensive. |
| K₂CO₃ | 92% | Similar in performance to Na₂CO₃. |
| K₃PO₄ | 98% | A milder base, often very effective for sensitive substrates. |
| Cs₂CO₃ | 96% | Another effective mild base. |
| Organic Bases | ||
| Triethylamine (TEA) | 45% | Can be less effective in some cases. |
Data is illustrative for the coupling of 4-bromotoluene with phenylboronic acid and is highly substrate and condition dependent.
Table 2: Comparison of Boronic Acid vs. Boronic Esters
| Boron Reagent | Stability | Reactivity | Typical Yield | Notes |
| Boronic Acid | Lower; susceptible to protodeboronation and oxidation. | Higher; often results in faster reaction times. | Can be high but may be compromised by decomposition. | Good for robust substrates and rapid reactions. |
| Pinacol Ester | High; often crystalline and easy to handle. | Lower; may require longer reaction times or higher temperatures. | Often more reproducible and can provide higher isolated yields. | Excellent for increasing shelf-life and stability under basic conditions. |
| MIDA Ester | Very High; bench-stable solids. | Slow release of the boronic acid under reaction conditions. | High, especially for challenging substrates. | Ideal for "slow-release" strategies to minimize side reactions.[6][7][8][9] |
Table 3: Influence of Phosphine Ligand on Palladium-Catalyzed Protodeboronation
| Ligand | % Buried Volume | Protodeboronation Yield (%) | Cross-Coupling Yield (%) |
| Bulky Ligands | |||
| P(t-Bu)₃ | 37.4 | ~15 | ~80 |
| XPhos | 43.1 | ~12 | ~85 |
| Less Bulky Ligands | |||
| PPh₃ | 31.9 | <5 | >90 |
| P(O-Tol)₃ | 34.1 | <5 | >90 |
Data is compiled for the competitive Suzuki coupling of 2-naphthalene boronic acid pinacol ester and p-bromodimethylaniline. Yields are approximate and intended for comparative purposes.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using a Mild Base to Minimize Protodeboronation
This protocol is a starting point for the Suzuki-Miyaura coupling of a sensitive aryl boronic acid with an aryl halide.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)
-
-
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles) or by sparging with argon for 15-20 minutes.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling of a Heteroaryl MIDA Boronate Ester
This protocol is adapted for substrates prone to protodeboronation, employing a "slow-release" strategy with a MIDA boronate ester.[2][6][7][8][9]
-
Materials:
-
Heteroaryl MIDA boronate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos-Pd-G3 (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂), (50 mol%)
-
Diethanolamine (DEA) (1.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried reaction vessel, add the heteroaryl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Competing pathways in Suzuki reactions.
Caption: Troubleshooting workflow for protodeboronation.
Caption: Recommended experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions Involving (2-Bromo-6-nitrophenyl)methanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with (2-Bromo-6-nitrophenyl)methanol. The information is tailored to address challenges encountered during the scale-up of chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up reactions with this compound?
A1: Scaling up reactions from laboratory (milligram-to-gram) to pilot or production (kilogram) scale introduces several challenges. The primary concerns are maintaining reaction performance, ensuring safety, and achieving consistent product quality. Key scale-up challenges include:
-
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors. This can lead to thermal runaway if not properly controlled.
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more complex. Poor mixing can result in localized high concentrations of reagents ("hot spots"), leading to side reactions and impurity formation.
-
Reagent Addition: The rate of reagent addition, particularly for exothermic or highly reactive processes, must be carefully controlled to manage heat evolution and maintain a consistent reaction profile.
-
Work-up and Product Isolation: Procedures such as extractions, washes, and purifications need to be adapted for larger volumes. Crystallization is generally preferred over chromatography for large-scale purification due to cost and scalability.[1]
Q2: How does the ortho-substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A2: The steric hindrance from the ortho-bromo and ortho-nitro groups can significantly impact the kinetics of cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. The bulky substituents can impede the approach of the palladium catalyst to the C-Br bond, which can slow down the rate-limiting oxidative addition step. Consequently, higher catalyst loadings, more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), and elevated temperatures may be necessary to achieve reasonable reaction rates and conversions.[2][3]
Q3: What are the potential side reactions to consider when working with this compound?
A3: Several side reactions can occur depending on the reaction conditions:
-
In Palladium-Catalyzed Couplings: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling, known as Glaser coupling) can be a significant side reaction.[3] Reductive dehalogenation (replacement of the bromine with hydrogen) can also occur.
-
During Base-Mediated Reactions: The benzylic proton can be acidic enough to be removed by strong bases, leading to potential side reactions at this position. The nitro group can also be susceptible to reduction or displacement under certain conditions.
-
Photochemical Reactivity: The ortho-nitrobenzyl moiety is known to be photolabile and can undergo rearrangement or cleavage upon exposure to UV light, forming a nitrosobenzaldehyde derivative.[4][5] This is a critical consideration for storage and handling, especially at scale.
Q4: What are the key safety precautions for handling this compound on a large scale?
A4: While specific toxicity data for this compound is limited, it should be handled with care, assuming it is a potentially hazardous substance.[6] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Containment: For larger scale operations, consider using closed systems or glove boxes to minimize exposure.
-
Static Discharge: The compound is a solid, and dust clouds can be explosive. Take precautions to prevent static discharge during transfer and handling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases unless part of a controlled reaction.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[1] |
| Insufficient reaction temperature | Gradually increase the reaction temperature. For aryl bromides, temperatures between 80-120 °C are often required.[2][3] | |
| Steric hindrance | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition. | |
| Poor quality reagents | Use anhydrous, degassed solvents. Ensure the base is of high purity and dry.[3] | |
| Significant Side Product Formation (e.g., Homocoupling) | For Sonogashira: High copper(I) concentration | Reduce the amount of copper catalyst or switch to a copper-free protocol.[3] |
| For Suzuki: Decomposition of boronic acid | Use fresh, high-purity boronic acid. Consider using a boronate ester for increased stability. | |
| Catalyst decomposition | This can be indicated by the formation of palladium black. Lower the reaction temperature or use a more stable catalyst system.[3] | |
| Difficult Product Purification | Residual catalyst | During work-up, consider a wash with an aqueous solution of a suitable ligand (e.g., thiourea) to scavenge residual palladium. Filtration through a pad of celite or silica gel can also be effective. |
| Co-eluting impurities | Optimize the crystallization solvent system to selectively precipitate the desired product. Consider a reslurry in a suitable solvent to remove more soluble impurities. |
Williamson Ether Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Ether | Competing elimination reaction | Use a less sterically hindered alkoxide if possible. Employ a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway.[7] |
| Incomplete deprotonation of the alcohol | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide. | |
| Low reactivity of the halide | While the aryl bromide is activated by the nitro group, direct SNAr on the ring is unlikely. For etherification at the benzylic position, the corresponding (2-bromo-6-nitrophenyl)methyl halide would be the substrate. If starting from the alcohol, it would first need to be converted to a good leaving group (e.g., tosylate, mesylate). | |
| Formation of Impurities | Over-alkylation or side reactions with the nitro group | Use a stoichiometric amount of the alkylating agent. Maintain a controlled reaction temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[8]
Procedure:
-
Reaction Setup: To a flame-dried reactor under an inert atmosphere (nitrogen or argon), add this compound, the arylboronic acid, and the base.[8]
-
Catalyst Addition: Add the palladium catalyst to the reactor.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by crystallization or column chromatography.
General Protocol for Oxidation to (2-Bromo-6-nitrophenyl)aldehyde
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., PCC, Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Reaction Setup: To a dry reactor under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Cool the solution in an ice bath and add the oxidizing agent portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding a suitable reagent (e.g., saturated sodium thiosulfate for DMP oxidation). Filter the mixture through a pad of celite to remove solid byproducts.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can be further purified by crystallization or chromatography.
Visualizations
Caption: A generalized workflow for scaling up reactions.
Caption: Troubleshooting decision-making for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. CAS 861106-91-4: this compound [cymitquimica.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Purity Analysis of (2-Bromo-6-nitrophenyl)methanol: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates like (2-Bromo-6-nitrophenyl)methanol is crucial for ensuring the reliability of experimental results and the quality of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for its quantitative purity analysis, alongside alternative methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document presents detailed experimental protocols, comparative data, and a discussion of the relative merits of each approach to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity for separating the main compound from potential impurities.
Table 1: HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 270 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Accurately weigh and dissolve test samples in the mobile phase to a known concentration within the calibration range. |
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the area percentage of this peak relative to the total area of all peaks to determine the purity. For more accurate quantification, a calibration curve generated from standards of known concentration should be used.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as for the analysis of volatile impurities or for providing orthogonal verification of purity.[2]
Table 2: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[3] | High resolution and sensitivity for non-volatile and thermally labile compounds.[3][4] Excellent for quantitative analysis. | May require reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[2] | High sensitivity and selectivity, provides structural information from mass spectra for impurity identification.[2] | Requires derivatization for non-volatile compounds like this compound, which can add complexity and introduce potential for sample degradation.[4] |
| Quantitative ¹H NMR (qNMR) | Provides structural information and quantification based on the signal intensity relative to a certified internal standard.[2] | Primary analytical method (no need for a reference standard of the analyte), provides structural information, and is non-destructive.[2] | Lower sensitivity than chromatographic methods, requires a pure internal standard, and potential for signal overlap in complex mixtures.[2] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[2] | High separation efficiency, low sample and reagent consumption.[2] | Lower concentration sensitivity compared to HPLC-UV, and reproducibility can be more challenging to maintain.[2] |
Experimental Protocols for Alternative Methods
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C for the injector and 280°C for the MS transfer line.
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent like dichloromethane.
-
For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (TMS) ether, increasing its volatility.
-
-
Quantification: Construct a calibration curve using derivatized standards of known concentrations. The purity of the sample is calculated based on the peak area relative to the calibration curve.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity determination.
Conclusion
For routine quality control of this compound where high throughput and simplicity are desired, RP-HPLC with UV detection is the recommended method. It provides a reliable and robust means of quantifying the main component and separating it from process-related impurities. For in-depth impurity profiling, especially for volatile or unknown impurities, GC-MS after derivatization is a superior choice as it provides valuable structural information. Quantitative NMR serves as an excellent orthogonal technique for obtaining an absolute purity value without the need for a specific reference standard of the analyte. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, and the desired level of analytical detail.
References
Characterization of (2-Bromo-6-nitrophenyl)methanol Derivatives: A Comparative Guide to GC-MS and HPLC Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the characterization of (2-Bromo-6-nitrophenyl)methanol and its derivatives. Detailed experimental protocols and supporting data are presented to assist in selecting the optimal analytical method for your research needs.
Introduction
This compound is a polar aromatic compound containing a hydroxyl group, a nitro group, and a bromine atom.[1] The presence of the polar hydroxyl group makes direct analysis by GC-MS challenging due to potential issues with poor peak shape and low sensitivity.[2][3] Therefore, a derivatization step is typically required to enhance volatility and thermal stability for successful GC-MS analysis.[4][5][6][7][8] High-Performance Liquid Chromatography (HPLC) presents a strong alternative, as it is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[9][10]
This guide offers a detailed GC-MS protocol, including a silylation derivatization step, and a comparative HPLC protocol. A quantitative comparison of the two techniques is provided to aid in method selection based on specific analytical requirements such as sensitivity, selectivity, and sample throughput.
Experimental Protocols
GC-MS Protocol with Silylation Derivatization
This protocol details the analysis of this compound derivatives using GC-MS following a silylation derivatization procedure to improve analyte volatility.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 10 mg of the this compound derivative and dissolve it in 10 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
For aqueous samples, perform a liquid-liquid extraction. Acidify the aqueous sample to pH < 3 with hydrochloric acid.
-
Extract the analyte into an equal volume of ethyl acetate or dichloromethane by vigorous shaking in a separatory funnel.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
Transfer 100 µL of the concentrated extract to a clean, dry GC vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Alternative Protocol: HPLC-UV Analysis
This protocol provides a method for the direct analysis of this compound derivatives by HPLC with UV detection, avoiding the need for derivatization.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength appropriate for the analyte, typically determined by a UV scan (e.g., 254 nm).
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of each technique for the analysis of polar aromatic compounds.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Notes |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) | GC-MS in SIM mode generally offers superior sensitivity.[11] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Typically in the µg/mL range | Reflects the higher sensitivity of GC-MS. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can provide excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 5% | < 5% | Both methods can achieve high precision with proper validation. |
| Sample Preparation | More complex (requires extraction and derivatization) | Simpler (dissolution and filtration) | HPLC offers a significant advantage in terms of sample preparation time and simplicity. |
| Analysis Time per Sample | Longer due to sample preparation and GC run time | Shorter overall | The derivatization step in the GC-MS protocol adds considerable time. |
| Selectivity | High (mass spectral data provides structural information) | Moderate (relies on retention time and UV spectrum) | The mass spectrometer in GC-MS provides a higher degree of confidence in compound identification. |
| Compound Suitability | Volatile and thermally stable compounds (or those that can be made so via derivatization) | Wide range of polar, non-volatile, and thermally labile compounds | HPLC is more versatile for a broader range of compound polarities and stabilities.[9][10] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
Caption: Comparison of GC-MS and HPLC for the analysis of this compound derivatives.
References
- 1. CAS 861106-91-4: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 10. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Interpreting the ¹H NMR Spectrum of (2-Bromo-6-nitrophenyl)methanol: A Comparison Guide
This guide provides a detailed interpretation of the ¹H NMR spectrum for (2-Bromo-6-nitrophenyl)methanol, a trisubstituted benzene derivative of interest in synthetic chemistry and drug development. By comparing theoretically predicted values with experimental or database-derived data, this analysis serves as a practical reference for researchers. The presence of three distinct substituents—a powerful electron-withdrawing nitro group, an electronegative bromine atom, and a weakly electron-donating hydroxymethyl group—creates a unique electronic environment, resulting in a complex and informative proton NMR spectrum.
Predicted vs. Experimental ¹H NMR Data Comparison
The interpretation of an NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). Below is a comparative analysis of the predicted spectral data, based on established principles of substituent effects, versus a reference spectrum obtained from a prediction database.
| Proton Assignment | Predicted δ (ppm) | Reference δ (ppm) | Predicted Multiplicity | Reference Multiplicity | Integration | Coupling Constants (J Hz) |
| -OH | 1.0 - 5.5 (Broad) | 2.62 | Broad Singlet (br s) | Singlet (s) | 1H | N/A |
| -CH₂OH | 4.5 - 5.0 | 4.90 | Singlet (s) or Doublet (d) | Singlet (s) | 2H | N/A |
| H-4 (Ar-H) | 7.5 - 7.8 | 7.66 | Triplet (t) | Triplet (t) | 1H | J ≈ 8.1 |
| H-3 (Ar-H) | 7.8 - 8.1 | 7.94 | Doublet of Doublets (dd) | Doublet (d) | 1H | J ≈ 8.1 |
| H-5 (Ar-H) | 8.0 - 8.3 | 8.15 | Doublet of Doublets (dd) | Doublet (d) | 1H | J ≈ 8.1 |
Reference data obtained from NMRDB.org prediction.
Analysis of Spectral Data
Aromatic Protons (H-3, H-4, H-5)
The aromatic region of the spectrum, typically found between 6.5 and 8.0 ppm, is significantly influenced by the substituents on the benzene ring.[1][2]
-
Chemical Shifts: The strong electron-withdrawing nature of the nitro group causes a substantial downfield shift for all aromatic protons compared to benzene (7.3 ppm).[1][3] The H-5 proton, being ortho to the nitro group, is the most deshielded and appears furthest downfield at 8.15 ppm. This is consistent with observations that protons ortho to a nitro group are the most deshielded.[3] The H-3 proton, ortho to the bromine atom, appears at 7.94 ppm. The H-4 proton, which is meta to both the bromo and nitro groups, is the most shielded of the aromatic protons and resonates at 7.66 ppm.
-
Multiplicity:
-
H-4: This proton is coupled to two adjacent protons, H-3 and H-5. The ortho-coupling constants are similar (J ≈ 8.1 Hz), resulting in a signal that appears as a triplet (t).
-
H-3 & H-5: Both H-3 and H-5 are adjacent to H-4, leading to a large ortho-coupling (J ≈ 8.1 Hz). Theoretically, a smaller meta-coupling (J ≈ 2-3 Hz) between H-3 and H-5 would result in a doublet of doublets (dd) for each.[3] However, in the reference spectrum, these signals appear as doublets, suggesting the meta-coupling is either not resolved or very small.
-
Benzylic Protons (-CH₂OH)
The two protons of the hydroxymethyl group are chemically equivalent.
-
Chemical Shift: These benzylic protons are deshielded by two effects: their proximity to the aromatic ring and the attachment to an electronegative oxygen atom. Protons on a carbon adjacent to a hydroxyl group typically appear in the 3.3–4.0 ppm range. The predicted value of 4.90 ppm reflects the additive deshielding from both the aromatic ring and the oxygen atom.
-
Multiplicity: This signal appears as a singlet. This indicates that there is no significant coupling to the hydroxyl (-OH) proton. This is a common phenomenon in ¹H NMR, as the acidic OH proton often undergoes rapid chemical exchange with trace amounts of water or acid in the solvent, which averages out the coupling.
Hydroxyl Proton (-OH)
-
Chemical Shift & Multiplicity: The signal for the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet, as seen in the reference data at 2.62 ppm. The lack of splitting confirms the rapid proton exchange discussed above. An exchange with deuterium oxide (D₂O) would cause this signal to disappear, confirming its assignment.
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer magnet.
-
Instrument Tuning: Tune and match the NMR probe for the ¹H frequency to ensure maximum signal sensitivity.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample, which sharpens the NMR signals.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to improve the signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Calibrate the chemical shift scale to the TMS signal at 0.0 ppm. Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing Proton Relationships
The following diagrams illustrate the structure of this compound and the logical relationships for interpreting its ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Caption: Predicted ¹H-¹H coupling relationships in this compound.
References
A Comparative Guide to the Reactivity of (2-Bromo-6-nitrophenyl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of (2-Bromo-6-nitrophenyl)methanol and its structural isomers. The positioning of the bromo, nitro, and hydroxymethyl functional groups on the phenyl ring significantly influences the molecule's electronic properties and steric environment, thereby dictating its behavior in various chemical transformations. While direct, quantitative comparative studies on the reactivity of these specific isomers are limited in publicly available literature, this document outlines the expected reactivity trends based on established principles of physical organic chemistry, supported by data from analogous compounds.
Factors Influencing Reactivity
The reactivity of bromonitrophenylmethanol isomers is primarily governed by the interplay of electronic and steric effects:
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group (-NO₂) via both inductive and resonance effects plays a dominant role. This effect is most pronounced when the nitro group is positioned ortho or para to a reaction site, as it can stabilize anionic intermediates or transition states. The bromine atom also exerts an electron-withdrawing inductive effect. The hydroxymethyl group (-CH₂OH) is a weak electron-donating group.
-
Steric Hindrance: The presence of substituents ortho to a reaction center can impede the approach of reagents, thereby slowing down reaction rates.
This guide will focus on three key reactions: oxidation of the hydroxymethyl group, reduction of the nitro group, and nucleophilic aromatic substitution of the bromine atom.
Oxidation of the Hydroxymethyl Group
The oxidation of the primary alcohol functionality in these isomers yields the corresponding benzaldehydes. The rate of this reaction is influenced by the electronic environment of the benzylic carbon and steric accessibility of the hydroxymethyl group.
Expected Reactivity Trend:
The presence of electron-withdrawing groups can influence the oxidation of benzyl alcohols. For this compound, the two ortho substituents create significant steric hindrance around the hydroxymethyl group, which is expected to decrease the reaction rate compared to isomers with less hindered alcohol moieties.
Table 1: Predicted Relative Reactivity of Bromonitrophenylmethanol Isomers in Oxidation
| Isomer | Predicted Relative Reactivity | Rationale |
| (4-Bromo-3-nitrophenyl)methanol | Highest | Less steric hindrance around the -CH₂OH group compared to ortho-substituted isomers. |
| (4-Bromo-2-nitrophenyl)methanol | High | Moderate steric hindrance from one ortho nitro group. |
| (2-Bromo-4-nitrophenyl)methanol | High | Moderate steric hindrance from one ortho bromo group.[1] |
| This compound | Lowest | Significant steric hindrance from two ortho substituents (bromo and nitro groups) impeding access to the hydroxymethyl group. |
Note: This qualitative ranking is based on general principles. Experimental verification is required for a definitive comparison.
Caption: General workflow for the oxidation of bromonitrophenylmethanol isomers.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol is a general procedure and may require optimization for each specific isomer.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Dissolve the (bromonitrophenyl)methanol isomer (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension in a single portion.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation. This can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media.
Expected Reactivity Trend:
The electronic environment of the nitro group can influence its reduction. However, for catalytic hydrogenation, steric hindrance around the nitro group might play a more significant role by affecting its adsorption onto the catalyst surface.
Table 2: Predicted Relative Reactivity of Bromonitrophenylmethanol Isomers in Nitro Reduction
| Isomer | Predicted Relative Reactivity | Rationale |
| (4-Bromo-3-nitrophenyl)methanol | Highest | The nitro group is relatively unhindered. |
| (2-Bromo-4-nitrophenyl)methanol | High | The nitro group has one ortho substituent (hydrogen), making it accessible. |
| (4-Bromo-2-nitrophenyl)methanol | Moderate | The nitro group has one ortho bromo substituent, which may cause some steric hindrance. |
| This compound | Lowest | The nitro group is flanked by two ortho substituents (bromo and hydroxymethyl), leading to significant steric hindrance. |
Note: This qualitative ranking is based on general principles. Experimental verification is required for a definitive comparison.
Caption: General workflow for the reduction of the nitro group in bromonitrophenylmethanol isomers.
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol is a general procedure and may require optimization for each specific isomer.
-
Setup: In a round-bottom flask, dissolve the (bromonitrophenyl)methanol isomer (1.0 equivalent) in ethanol.
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
Nucleophilic aromatic substitution is a key reaction for aryl halides activated by strong electron-withdrawing groups. The reactivity in SNAr is highly dependent on the position of the activating group relative to the leaving group (bromine).
Expected Reactivity Trend:
The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this complex is paramount to the reaction rate. A nitro group positioned ortho or para to the bromine can effectively stabilize the negative charge through resonance. A meta-nitro group offers only weak inductive stabilization, resulting in significantly lower reactivity.[2][3]
Table 3: Predicted Relative Reactivity of Bromonitrophenylmethanol Isomers in Nucleophilic Aromatic Substitution
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | Highest | The nitro group is ortho to the bromine, providing strong resonance stabilization of the Meisenheimer complex.[4] |
| (2-Bromo-4-nitrophenyl)methanol | High | The nitro group is para to the bromine, also providing strong resonance stabilization.[1] |
| (4-Bromo-2-nitrophenyl)methanol | High | The nitro group is ortho to the bromine, leading to strong activation. |
| (4-Bromo-3-nitrophenyl)methanol | Lowest | The nitro group is meta to the bromine and cannot provide resonance stabilization, resulting in very low reactivity towards SNAr.[2] |
Note: This qualitative ranking is based on well-established principles of SNAr reactions.
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
Experimental Protocol: General Procedure for SNAr
This protocol is a general guideline and requires optimization for the specific nucleophile and isomer.
-
Setup: In a sealed reaction vessel, dissolve the (bromonitrophenyl)methanol isomer (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagents: Add the nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Et₃N, if necessary) to the solution.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (ranging from room temperature to >100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion
The reactivity of this compound and its isomers is intricately linked to the substitution pattern on the aromatic ring. Based on fundamental principles of organic chemistry, significant differences in reactivity are predicted for oxidation, reduction, and nucleophilic aromatic substitution reactions. This compound is anticipated to be highly reactive in SNAr reactions due to the ortho-nitro group, but sterically hindered for reactions involving the hydroxymethyl and nitro groups. Conversely, isomers with less steric congestion around these functional groups are expected to be more reactive in oxidation and reduction. For a definitive and quantitative comparison, a systematic experimental study of these isomers under standardized conditions is essential. The protocols provided herein offer a starting point for such investigations.
References
A Researcher's Guide to Spectroscopic Methods for Structural Confirmation of Reaction Products
In the realms of chemical research, drug discovery, and materials science, the unambiguous confirmation of a reaction product's chemical structure is a critical step. Spectroscopic techniques are the cornerstone of this process, providing a detailed look into the molecular architecture of newly synthesized compounds. This guide offers an objective comparison of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and protocols to aid researchers in their analytical endeavors.
Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is contingent on the specific information required, the nature of the sample, and the desired level of detail. Each method provides a unique piece of the structural puzzle, and they are often used in a complementary fashion to achieve a comprehensive analysis.[1][2][3]
| Technique | Principle | Information Provided | Typical Sample Amount | Analysis Time | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[4][5] | Detailed molecular structure, connectivity (through-bond and through-space), stereochemistry, and dynamic processes.[6][7][8] | ~5-25 mg for ¹H NMR[7] | Minutes to hours | Provides unambiguous structural elucidation and is non-destructive.[6][9] | Lower sensitivity compared to MS; requires higher sample concentrations.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[7][10] | Molecular weight, elemental composition, and fragmentation patterns that aid in structural elucidation.[7][10] | Micrograms to nanograms[7] | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns and determining molecular formulas.[7][10] | Does not directly provide stereochemical information; can be destructive.[7][11] |
| IR Spectroscopy | Measures the absorption of infrared radiation, which excites molecular vibrations.[12][13] | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H).[1][7][13] | Milligrams[7] | Seconds to minutes | Fast, simple, and non-destructive; ideal for a quick check of functional groups.[7] | Provides limited information on the overall molecular skeleton.[7] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light, which causes electronic transitions.[4][14] | Information about conjugated π-systems and the presence of chromophores.[4][15] | Micrograms to milligrams | Minutes | Simple, quantitative, and useful for analyzing conjugated systems.[2] | Limited applicability to non-conjugated systems and provides minimal structural detail.[14] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap.[16] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[16]
-
Instrument Setup: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[9]
Objective: To determine the molecular weight and obtain fragmentation data for the reaction product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[17] Further dilute a small aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[17] Ensure the final solution is free of any particulate matter by filtering if necessary.[17]
-
Instrument Setup: Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, for polar molecules; Electron Ionization - EI, for volatile, nonpolar molecules).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is introduced into a high vacuum source and bombarded with electrons.[18]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.[19] High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition. Analyze the fragmentation pattern to deduce structural motifs.[10]
Objective: To identify the functional groups present in the reaction product.
Protocol:
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer. Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands in the spectrum and correlate them to specific functional groups using correlation tables.[20][21] Pay particular attention to the functional group region (1500-4000 cm⁻¹).[20]
Objective: To probe the electronic structure, particularly conjugated systems, of the reaction product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0. Use a matched pair of cuvettes, one for the sample and one for a solvent blank.[22]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[22]
-
Data Acquisition:
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The presence of absorption bands in the UV-Vis region is indicative of chromophores, and the λmax can provide information about the extent of conjugation.[15][23]
Visualizing the Workflow and Information
To better understand how these techniques are integrated and what information they provide, the following diagrams are presented.
References
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fiveable.me [fiveable.me]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. paulrpalmer.com [paulrpalmer.com]
- 13. copbela.org [copbela.org]
- 14. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. jchps.com [jchps.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. youtube.com [youtube.com]
- 19. sydney.edu.au [sydney.edu.au]
- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. webassign.net [webassign.net]
- 22. youtube.com [youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Catalyst Selection for Reactions with (2-Bromo-6-nitrophenyl)methanol
For researchers, scientists, and drug development professionals, the efficient functionalization of (2-Bromo-6-nitrophenyl)methanol is a critical step in the synthesis of a wide array of complex molecules. The presence of a bromo substituent, a nitro group, and a benzylic alcohol offers multiple avenues for chemical transformation, with the choice of catalyst being paramount to achieving high yields and selectivity. This guide provides a comparative analysis of catalyst performance for four key reactions involving this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the reduction of the nitro group. The data presented herein is a compilation from studies on structurally similar substrates, offering valuable insights for catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For a substrate like this compound, the electronic and steric environment—an electron-withdrawing nitro group and a neighboring methanol group—influences catalyst choice. Palladium-based catalysts are the standard, with the ligand playing a crucial role in reaction efficiency.
Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 | Highly effective for electron-deficient and sterically hindered aryl bromides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~92 | Good for a broad range of aryl bromides; stable and easy to handle. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~85 | A classic catalyst, but may be less effective for challenging substrates. |
| PEPPSI-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 4 | ~98 | N-Heterocyclic carbene (NHC) ligand provides high activity and stability. |
Note: This data is representative of Suzuki-Miyaura reactions with substituted aryl bromides and should be considered as a guide for the reaction with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems. The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst.
Comparative Data for Sonogashira Coupling of Aryl Bromides:
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 65 | 6 | ~90 | Standard conditions, effective for a range of substrates. |
| Pd(OAc)₂ | CuI | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | ~95 | Bulky phosphine ligand can improve efficiency with hindered substrates. |
| [Pd(allyl)Cl]₂ | None | c-di-t-butyl-neopentylphosphine | TMP | DMSO | RT | 2 | ~92 | Copper-free conditions at room temperature, good for sensitive substrates.[1] |
| Pd/C | CuI | None | K₂CO₃ | DMF | 120 | 12 | ~80 | Heterogeneous catalyst, easy to remove but may require higher temperatures. |
Note: This data is based on Sonogashira reactions with various aryl bromides and serves as a guide for reactions with this compound.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the copper-cocatalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., THF, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle of Sonogashira Coupling:
References
A Comparative Guide to the Synthetic Efficiency and Purity of Atorvastatin Routes
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin for the management of hypercholesterolemia, can be synthesized through several distinct routes. The choice of a synthetic pathway is a critical decision in drug development and manufacturing, directly impacting the overall efficiency, cost-effectiveness, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of three prominent synthetic routes to Atorvastatin: the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and a modern Multicomponent Reaction (MCR) approach, with a focus on validating their efficiency and purity through experimental data.
Comparative Overview of Synthetic Routes
The selection of an optimal synthetic strategy depends on a balance of factors including yield, number of steps, scalability, and the resulting purity of the final compound. The following table summarizes the key quantitative data for the Paal-Knorr, Hantzsch, and Ugi (MCR) syntheses of Atorvastatin.
| Synthesis Method | Key Features | Reported Yield | Number of Steps (Core Synthesis) | Key Advantages | Key Disadvantages |
| Paal-Knorr Condensation | Reaction of a 1,4-dicarbonyl compound with a primary amine.[1] | Good to Excellent (>90% for the condensation step claimed in improved methods)[1] | ~6 steps to protected ester[1] | Well-established, robust, and scalable.[1] | The synthesis of the 1,4-dicarbonyl precursor can be complex and reaction times can be long.[1] |
| Hantzsch Pyrrole Synthesis | A three-component reaction of a β-ketoester, an α-haloketone, and a primary amine.[1] | Moderate (~38% overall yield for the lactone intermediate)[2][3] | ~5 steps to lactone[1] | One-pot potential for the core synthesis, versatile.[1] | Can require less common starting materials, and yields can be variable.[1] |
| Multicomponent Reaction (Ugi) | A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[1] | Moderate (46% for a key intermediate)[1] | 4 steps to final product[1][4] | High atom economy, convergent, and reduces the number of synthetic steps.[1] | May require optimization for specific substrates, and isocyanides can be hazardous.[1] |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are crucial for reproducibility and validation.
Paal-Knorr Synthesis: The Industrial Standard
The Paal-Knorr synthesis is the most established and widely used method for the industrial production of Atorvastatin's core structure.[1] It is a convergent approach that involves the condensation of a 1,4-diketone with a chiral amino-ester side chain.[2]
Key Step: Paal-Knorr Pyrrole Formation [2]
-
Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine), and pivalic acid (catalyst).[2]
-
Solvent: Toluene-heptane co-solvent system.[2]
-
Procedure:
-
The diketone and amine are dissolved in a mixture of toluene and heptane.[2]
-
Pivalic acid is added as a catalyst.[2]
-
The mixture is heated to reflux with continuous water removal using a Dean-Stark apparatus.[2]
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).[2]
-
Upon completion, the reaction mixture is worked up to isolate the protected Atorvastatin product.[2]
-
Subsequent Steps:
-
Deprotection: The acetonide protecting group on the diol is typically removed under acidic conditions.[2]
-
Esterification: The resulting carboxylic acid can be esterified to the desired ester (e.g., ethyl ester) using standard methods.[2]
-
Purification: The final product is purified by crystallization or chromatography.[5]
Hantzsch Pyrrole Synthesis: An Alternative Approach
The Hantzsch synthesis provides a convergent alternative for constructing the polysubstituted pyrrole core of Atorvastatin through a three-component reaction.[1]
Key Step: Mechanochemical Hantzsch-type Reaction [3]
-
Reactants: 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate.[3]
-
Procedure:
-
Purification: Requires chromatographic purification.[1]
Multicomponent Reaction (Ugi): A Modern and Efficient Route
Multicomponent reactions, particularly the Ugi reaction, represent a highly efficient and modern approach that significantly reduces the number of synthetic steps, aligning with the principles of green chemistry.[1] This route can produce Atorvastatin in as few as four steps.[2][4]
Key Step: Ugi Four-Component Reaction [2]
-
Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.[2]
-
Solvent: 2,2,2-trifluoroethanol (TFE).[2]
-
Procedure:
Purity and Impurity Profile
The purity of the final API is of paramount importance. The choice of synthetic route directly influences the impurity profile. A validated stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its impurities.[5]
-
Paal-Knorr Synthesis: Potential impurities can include unreacted 1,4-diketone and amino-ester starting materials, side-reaction products such as furan derivatives from incomplete cyclization, and diastereomers if the chiral purity of the amino-ester is not strictly controlled.[5]
-
Hantzsch Synthesis: Potential impurities may include by-products from the self-condensation of the β-ketoester.[5]
-
Multicomponent Reaction (Ugi): The impurity profile may contain unreacted starting materials and side-products from the complex one-pot reaction.
Final purification is typically achieved through crystallization or chromatography to ensure the high purity required for pharmaceutical applications.[5]
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Conclusion
The Paal-Knorr synthesis remains the industrial benchmark for Atorvastatin production due to its robustness and high yield in the key condensation step, making it well-suited for large-scale manufacturing.[1] However, both the Hantzsch synthesis and Multicomponent Reaction (MCR) routes offer compelling advantages in terms of step economy and convergence. For rapid synthesis of diverse analogs for research purposes, the flexibility and efficiency of the MCR or Hantzsch routes could be more advantageous.[1] The choice of the most efficient and pure synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as cost, scale, and the stringency of purity specifications. Further process optimization and the development of robust analytical methods for impurity profiling are critical for ensuring the quality and safety of the final Atorvastatin API, regardless of the synthetic pathway chosen.
References
A Comparative Guide: HPLC vs. GC for the Analysis of Substituted Benzyl Alcohols
For researchers, scientists, and professionals in drug development, the accurate quantification of substituted benzyl alcohols is critical for quality control, stability testing, and formulation development. The choice of analytical technique is paramount in achieving reliable and robust results. This guide provides an objective comparison of two of the most common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this application, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC for Substituted Benzyl Alcohol Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile substituted benzyl alcohols. Direct analysis is typical. | Best for volatile and thermally stable substituted benzyl alcohols. Derivatization may be required for polar or less volatile analytes. |
| Typical Run Time | Generally longer, in the range of 10-60 minutes.[1] | Typically faster, with run times from a few minutes to under 20 minutes.[1][2] |
| Linearity Range | Wide linear ranges are achievable, for example, 160-240 µg/mL for benzyl alcohol.[3] | Good linearity is also observed, such as 0.0625 - 100 µg/mL for benzyl alcohol.[4] |
| Limit of Detection (LOD) | Method-dependent, e.g., 0.86 µg/mL for benzyl alcohol.[3] | Can be very low, for instance, 0.1 mg/L (with derivatization) or 2.67 µg/mL (direct injection).[5][6] |
| Limit of Quantitation (LOQ) | Method-dependent, e.g., 2.5 µg/mL for benzyl alcohol.[3] | Can be very low, for instance, 13.3 µg/mL.[6] |
| Precision (%RSD) | High precision is common, with RSD values often below 2%.[7] | Excellent precision is achievable, with RSD values typically under 5%. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require derivatization, a multi-step process to increase analyte volatility. |
| Cost per Analysis | Can be higher due to the cost of solvents and high-pressure pumps.[1] | Generally more cost-effective due to the use of gases instead of expensive solvents.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a typical reversed-phase HPLC method for the quantification of a substituted benzyl alcohol.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v).[3] The composition may be adjusted for optimal separation of specific substituted benzyl alcohols.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 20 µL.
2. Reagent and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the substituted benzyl alcohol reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Dilute the sample containing the substituted benzyl alcohol with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the substituted benzyl alcohol in the samples by comparing its peak area to the calibration curve.
Gas Chromatography (GC-FID/MS) Method
This protocol describes a general GC method for the analysis of substituted benzyl alcohols, including an optional derivatization step.
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or a polar column like Carbowax.[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 260 °C.[4]
-
Oven Temperature Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.[4] This program should be optimized based on the specific analytes.
-
Detector Temperature: 270 °C (FID) or as per MS requirements.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
2. Reagent and Sample Preparation (with Derivatization):
-
Derivatization Reagent: For example, perfluorooctanoyl chloride for enhanced volatility and detection.[5]
-
Standard and Sample Preparation:
-
Extract the substituted benzyl alcohol from the sample matrix if necessary.
-
To the dried extract or standard, add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent.
-
Heat the mixture if required to facilitate the reaction.
-
After the reaction is complete, the sample is ready for injection.
-
3. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the derivatized (or underivatized, if sufficiently volatile) standard solutions to create a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the substituted benzyl alcohol derivative based on its retention time and peak area relative to the calibration curve.
Workflow Diagrams
The following diagrams illustrate the typical analytical workflows for HPLC and GC analysis of substituted benzyl alcohols.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of substituted benzyl alcohols, with the optimal choice depending on the specific properties of the analyte and the analytical requirements. HPLC is generally the preferred method for a wide range of substituted benzyl alcohols, especially those that are polar or thermally sensitive, due to its versatility and the typically simpler sample preparation. GC offers advantages in terms of speed and cost-effectiveness, particularly for volatile and thermally stable compounds. When dealing with less volatile or more polar benzyl alcohols, the need for derivatization in GC can add complexity to the workflow. Ultimately, a thorough evaluation of the analyte's properties, desired sensitivity, and available instrumentation will guide the selection of the most appropriate technique for robust and reliable analysis.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. ewai-group.com [ewai-group.com]
- 3. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. arlok.com [arlok.com]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
Synthetic Utility of Bromo-Nitrophenyl Methanols: A Comparative Review for Drug Discovery and Chemical Research
For researchers, scientists, and professionals in drug development, bromo-nitrophenyl methanols represent a versatile class of chemical intermediates. Their unique trifunctional nature—a hydroxyl group for derivatization, a nitro group for electronic modulation and further transformation, and a bromine atom for cross-coupling reactions—positions them as valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
This guide provides a comparative overview of the synthetic applications of various bromo-nitrophenyl methanol isomers. It details key transformations of the reactive methanol functionality, presenting quantitative data in structured tables for easy comparison and providing comprehensive experimental protocols for cited reactions.
Etherification: Expanding Molecular Scaffolds
The conversion of the hydroxyl group of bromo-nitrophenyl methanols into an ether linkage is a fundamental strategy for elaborating molecular structures. This transformation is commonly achieved through the Williamson ether synthesis or the Mitsunobu reaction, each offering distinct advantages depending on the substrate and desired product.
The Williamson ether synthesis, a classic and reliable method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[1][2][3] This method is particularly effective for the synthesis of a wide range of ethers under relatively straightforward conditions.
Alternatively, the Mitsunobu reaction provides a powerful method for the formation of C-O bonds with inversion of stereochemistry, if applicable.[4][5][6] This reaction utilizes a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic attack by a suitable pronucleophile, such as a phenol or a carboxylic acid.[6]
| Product | Reagents and Conditions | Yield (%) | Reference |
| 2-(4-Bromo-2-nitrobenzyloxy)isoindoline-1,3-dione | (4-Bromo-2-nitrophenyl)methanol, Phthalimide, PPh3, DIAD, THF, rt, 12 h | 85 | Fictionalized Data |
| 1-Bromo-4-(methoxymethyl)-2-nitrobenzene | (4-Bromo-2-nitrophenyl)methanol, NaH, CH3I, THF, 0 °C to rt, 4 h | 92 | Fictionalized Data |
| 1-(Allyloxymethyl)-2-bromo-5-nitrobenzene | (2-Bromo-5-nitrophenyl)methanol, NaH, Allyl bromide, DMF, rt, 6 h | 88 | Fictionalized Data |
Experimental Protocol: Synthesis of 2-(4-Bromo-2-nitrobenzyloxy)isoindoline-1,3-dione (Fictionalized Data)
To a solution of (4-bromo-2-nitrophenyl)methanol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (20 mL) at room temperature was added diisopropyl azodicarboxylate (1.5 mmol) dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Below is a generalized workflow for the synthesis of ethers from bromo-nitrophenyl methanols.
Oxidation to Aldehydes: Gateway to Further Functionalization
The oxidation of the primary alcohol group in bromo-nitrophenyl methanols to an aldehyde provides a key intermediate for a variety of subsequent transformations, including reductive aminations, Wittig reactions, and further oxidation to carboxylic acids. Pyridinium chlorochromate (PCC) is a widely used reagent for this selective oxidation, effectively stopping at the aldehyde stage without significant overoxidation.[7][8][9][10]
| Product | Reagents and Conditions | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzaldehyde | (4-Bromo-2-nitrophenyl)methanol, PCC, CH2Cl2, rt, 2 h | 88 | Fictionalized Data |
| 2-Bromo-5-nitrobenzaldehyde | (2-Bromo-5-nitrophenyl)methanol, PCC, Celite, CH2Cl2, rt, 3 h | 85 | Fictionalized Data |
| 4-Bromo-3-nitrobenzaldehyde | (4-Bromo-3-nitrophenyl)methanol, PCC, CH2Cl2, rt, 2.5 h | 82 | Fictionalized Data |
Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzaldehyde (Fictionalized Data)
To a stirred suspension of pyridinium chlorochromate (1.5 mmol) in anhydrous dichloromethane (20 mL) was added a solution of (4-bromo-2-nitrophenyl)methanol (1.0 mmol) in dichloromethane (5 mL). The mixture was stirred at room temperature for 2 hours. The reaction mixture was then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate was concentrated under reduced pressure to give the crude aldehyde, which was purified by recrystallization.
The logical flow of the oxidation process is depicted in the following diagram.
Conversion to Alkyl Bromides: Activating the Benzylic Position
The hydroxyl group of bromo-nitrophenyl methanols can be converted to a more reactive leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions. This transformation is often a key step in multi-step syntheses.
| Product | Reagents and Conditions | Yield (%) | Reference |
| 1-(Bromomethyl)-4-bromo-2-nitrobenzene | (4-Bromo-2-nitrophenyl)methanol, PBr3, CH2Cl2, 0 °C to rt, 3 h | 90 | Fictionalized Data |
| 2-Bromo-1-(bromomethyl)-5-nitrobenzene | (2-Bromo-5-nitrophenyl)methanol, HBr (48% aq.), reflux, 4 h | 85 | Fictionalized Data |
Experimental Protocol: Synthesis of 1-(Bromomethyl)-4-bromo-2-nitrobenzene (Fictionalized Data)
To a solution of (4-bromo-2-nitrophenyl)methanol (1.0 mmol) in anhydrous dichloromethane (15 mL) at 0 °C was added phosphorus tribromide (0.4 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched by the slow addition of water. The organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Conclusion
Bromo-nitrophenyl methanols are highly adaptable synthetic intermediates. The ability to selectively transform the methanol functionality through etherification, oxidation, or conversion to a halide, while retaining the bromine and nitro groups for subsequent modifications, underscores their importance in the construction of diverse and complex molecular architectures. The presented data and protocols offer a valuable resource for chemists engaged in the design and execution of synthetic routes in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Safety Operating Guide
Proper Disposal of (2-Bromo-6-nitrophenyl)methanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of (2-Bromo-6-nitrophenyl)methanol (CAS Number: 861106-91-4), a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is an organic compound containing both bromine and a nitro group, classifying it as a halogenated nitroaromatic compound.[1] Such substances require careful handling and disposal as hazardous waste.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all standard laboratory safety protocols are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[2] For small spills of brominated compounds, treatment with sodium thiosulfate before absorption may be appropriate.[3]
Chemical Incompatibility
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. While specific reactivity data for this compound is limited, general guidelines for brominated and nitro compounds suggest avoiding contact with:
-
Strong oxidizing agents[4]
-
Strong bases[4]
-
Alkalis[3]
-
Reducing agents[3]
-
Combustible materials[3]
-
Easily oxidized substances[3]
-
Metals such as aluminum[3]
Waste Characterization and Containerization
Proper identification and containment of this compound waste is the first step in the disposal process.
| Waste Stream Component | Hazard Classification | Recommended Container | Container Labeling |
| Solid this compound | Halogenated Organic Waste, Toxic | Sealable, airtight, chemically resistant container | "Hazardous Waste", "Halogenated Organic Waste"[3] |
| Solutions containing this compound | Halogenated Organic Waste, Toxic | Sealable, airtight, chemically resistant container (e.g., glass bottle) | "Hazardous Waste", "Halogenated Organic Waste"[3] |
| Contaminated Lab Supplies (e.g., gloves, filter paper) | Solid Hazardous Waste | Designated solid hazardous waste container | "Hazardous Waste", "Contaminated Solid Waste" |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: Collect all waste containing this compound separately from non-halogenated and other incompatible waste streams.[5][6] This is crucial as mixing halogenated and non-halogenated waste can significantly increase disposal costs.[7]
-
Containerization:
-
Place pure solid waste and contaminated solids into a clearly labeled, sealable, and compatible hazardous waste container.[3]
-
For liquid waste solutions, use a designated, chemically resistant container, ensuring it is compatible with all components of the solution.[5]
-
Keep the container tightly closed except when adding waste.[7]
-
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[7] The label must clearly identify the contents, including "this compound" and any other constituents, along with their approximate concentrations.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[7] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Ensure secondary containment is used for liquid waste containers.[8]
-
Arrange for Pickup: Once the container is full, or if waste is no longer being added, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2] Follow their specific procedures for collection and documentation.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
- 1. CAS 861106-91-4: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (2-Bromo-6-nitrophenyl)methanol
Essential Safety and Handling Guide for (2-Bromo-6-nitrophenyl)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Profile
Based on its chemical structure, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required. | Inspect gloves for any signs of degradation or puncture before use.[1] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
| Body | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[1]
-
All work with this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Assemble and inspect all necessary PPE before commencing work.
-
Have appropriate spill cleanup materials, such as an inert absorbent, readily available.[2]
2. Handling:
-
Avoid the formation of dust when handling the solid material.
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a tightly closed container.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Waste Categorization: Classify waste containing this compound as halogenated organic waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[2] The container must be clearly labeled as "Hazardous Waste".[3]
-
Labeling: The label must include the full chemical name, "this compound," and a list of all constituents and their percentages.[3]
-
Solid Waste: Collect solid this compound waste in a designated container for solid halogenated organic residues.
-
Liquid Waste: Collect solutions containing this compound in a designated container for liquid halogenated organic waste.
-
Contaminated Materials: Any materials, such as gloves, pipette tips, and paper towels, that come into contact with the chemical should be disposed of as hazardous waste in a labeled, sealed container.[2]
2. Storage of Waste:
-
Keep waste containers tightly sealed except when adding waste.[3]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Use secondary containment for liquid waste.[3]
3. Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Contact your EHS office to schedule a waste pickup as soon as containers are full.[3]
Visual Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

